Synthesis of 4-(3-Methoxyphenyl)benzonitrile from starting materials
Executive Summary & Strategic Analysis The synthesis of 4-(3-Methoxyphenyl)benzonitrile represents a classic application of the Suzuki-Miyaura cross-coupling reaction. This target molecule is a biaryl system containing t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of 4-(3-Methoxyphenyl)benzonitrile represents a classic application of the Suzuki-Miyaura cross-coupling reaction. This target molecule is a biaryl system containing two distinct electronic environments: an electron-withdrawing nitrile group on one ring and an electron-donating methoxy group on the other.
Retrosynthetic Logic
The most efficient disconnection is at the biaryl bond. To maximize catalytic turnover and yield, we must match the electronic properties of the substrates to the steps of the palladium catalytic cycle:
Electrophile Selection:4-Bromobenzonitrile .
Rationale: The nitrile group is electron-withdrawing, making the C-Br bond electron-deficient. This significantly accelerates the Oxidative Addition step, which is often the rate-determining step in Pd-catalyzed cycles.
This protocol is designed for a 5.0 mmol scale. It utilizes a biphasic solvent system to ensure solubility of both the inorganic base and the organic substrates.
Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a reflux condenser. Cool under a stream of dry nitrogen (or argon).
Solvent Degassing: In a separate vessel, sparge the 1,4-dioxane/water mixture with nitrogen for 20 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling side products.
Loading: Charge the RBF with 4-Bromobenzonitrile, 3-Methoxyphenylboronic acid, and Pd(PPh₃)₄.
Note: Add the catalyst last or under a counter-flow of nitrogen to minimize air exposure.
Crystallization (Optional): For high purity (>99%), recrystallize the solid from hot Ethanol.
Mechanistic Visualization
The following diagram details the catalytic cycle, highlighting the specific electronic contributions of our chosen substrates.
Figure 1: The Suzuki-Miyaura catalytic cycle adapted for the synthesis of 4-(3-Methoxyphenyl)benzonitrile.
Analytical Characterization (Expected Data)
To validate the synthesis, the isolated solid must meet the following spectroscopic criteria.
Technique
Parameter
Expected Signal / Value
Structural Assignment
¹H NMR
Chemical Shift
~3.85 ppm (s, 3H)
Methoxy group (-OCH₃)
Chemical Shift
~7.60 - 7.80 ppm (m, 4H)
Benzonitrile aromatic protons (AA'BB' system)
Chemical Shift
~6.90 - 7.40 ppm (m, 4H)
Methoxyphenyl aromatic protons
¹³C NMR
Chemical Shift
~119.0 ppm
Nitrile Carbon (-CN)
Chemical Shift
~55.4 ppm
Methoxy Carbon (-OCH₃)
IR
Wavenumber
~2220-2230 cm⁻¹
C≡N stretch (Strong, sharp)
MS (EI/ESI)
m/z
209.1 [M+]
Molecular Ion
Troubleshooting & Optimization
Even with a robust protocol, variations can occur. Use this logic tree to resolve common issues:
Issue: Low Conversion (Starting Material Remains)
Cause: Catalyst deactivation (oxidation) or poor quality boronic acid.
Solution: Degass solvents more rigorously. Add 10% more boronic acid (boronic acids can dehydrate to boroxines, altering stoichiometry). Switch to Pd(dppf)Cl₂ which is more thermally stable.
Issue: Homocoupling (Biaryl ether or Biphenyl formation)
Cause: Presence of oxygen or insufficient base.
Solution: Ensure inert atmosphere.[1] Verify the pH of the aqueous layer is >10.
Issue: Protodeboronation (Loss of Boronic Acid)
Cause: Reaction temperature too high or reaction time too long.
Solution: Lower temperature to 80°C. Use a milder base like K₃PO₄ instead of carbonate.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
[Link]
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Procedures.
[Link]
Structural Elucidation and Spectroscopic Characterization of 4-(3-Methoxyphenyl)benzonitrile: A Technical Guide
Executive Summary & Compound Profile 4-(3-Methoxyphenyl)benzonitrile (CAS: 58211-19-1) is a biaryl nitrile scaffold frequently utilized in the synthesis of liquid crystals and as an intermediate in the development of p38...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
4-(3-Methoxyphenyl)benzonitrile (CAS: 58211-19-1) is a biaryl nitrile scaffold frequently utilized in the synthesis of liquid crystals and as an intermediate in the development of p38 MAP kinase inhibitors and other pharmaceutical agents. Its structure combines an electron-withdrawing cyanophenyl group with an electron-donating methoxyphenyl group, creating a "push-pull" electronic system that is distinct in spectroscopic analysis.
This guide provides a comprehensive technical breakdown of the synthesis, purification, and spectroscopic validation (NMR, IR, MS) of this compound.
Compound Identity
Property
Detail
IUPAC Name
4-(3-Methoxyphenyl)benzonitrile
CAS Number
58211-19-1
Molecular Formula
C₁₄H₁₁NO
Molecular Weight
209.24 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in CHCl₃, DMSO, EtOAc; Insoluble in water
Synthesis & Sample Preparation
To ensure high-fidelity spectroscopic data, the compound is typically synthesized via Suzuki-Miyaura cross-coupling . Impurities such as unreacted aryl halides or phosphine oxides can severely interfere with the aromatic region in NMR and the fingerprint region in IR.
The spectrum displays two distinct aromatic systems: the para-substituted benzonitrile ring (AA'BB' system) and the meta-substituted anisole ring.
Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
7.72
Doublet (d, J=8.5 Hz)
2H
Ar-H (Ring A)
Ortho to -CN (Deshielded by electron-withdrawing group).
7.64
Doublet (d, J=8.5 Hz)
2H
Ar-H (Ring A)
Ortho to Biaryl bond.
7.40
Triplet (t, J=8.0 Hz)
1H
Ar-H (Ring B, C5')
Meta-position on methoxy ring.
7.18
Doublet (d, J=7.8 Hz)
1H
Ar-H (Ring B, C6')
Ortho to biaryl bond.
7.12
Singlet (br s)
1H
Ar-H (Ring B, C2')
Isolated proton between OMe and Biaryl bond.
6.96
Doublet of Doublets (dd)
1H
Ar-H (Ring B, C4')
Ortho to OMe (Shielded by electron donation).
3.87
Singlet (s)
3H
-OCH₃
Characteristic methoxy peak.
Interpretation Guide:
The "Push-Pull" Effect: The protons ortho to the nitrile (7.72 ppm) are significantly downfield due to the anisotropy and electron-withdrawing nature of the cyano group. Conversely, the protons ortho to the methoxy group (6.96 ppm) are upfield due to resonance electron donation.
Coupling Constants: The J-value of ~8.5 Hz on Ring A is diagnostic for para-substitution.
When analyzing experimental data, verify the absence of these common impurities from the Suzuki coupling process:
Homocoupling (4,4'-Dicyanobiphenyl): Look for a symmetric AA'BB' system in ¹H NMR lacking the methoxy singlet.
Triphenylphosphine Oxide (Ph₃P=O): If Pd(PPh₃)₄ was used, check for aromatic multiplets at 7.4–7.7 ppm that do not integrate to the product stoichiometry.
Water: Broad singlet at 1.56 ppm in CDCl₃.
References
Suzuki-Miyaura Coupling Methodology
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Biaryl Synthesis Protocols
Organic Syntheses, Coll. Vol. 10, p. 102 (2004); Vol. 75, p. 53 (1998). (Protocol for 4-Methoxy-2'-methylbiphenyl adapted for general biaryl synthesis). Link
Spectral Data Referencing (SDBS)
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Data for 4-Methoxybenzonitrile and 3-Methoxybiphenyl used for chemical shift additivity analysis). Link
BenchChem Protocols
Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Link
From Displays to Drugs: The Technical Evolution of Biphenyl Nitriles
Topic: Discovery and Historical Context of Biphenyl Nitrile Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Abstract The biphenyl nitrile (cyanobi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovery and Historical Context of Biphenyl Nitrile Compounds
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Abstract
The biphenyl nitrile (cyanobiphenyl) scaffold represents a rare convergence in chemical history where a single structural motif revolutionized two distinct industries: materials science and pharmaceuticals. This guide analyzes the discovery, synthetic evolution, and application of biphenyl nitriles.[1][2] We trace their trajectory from George Gray’s stabilization of liquid crystals (LCs) in the 1970s to their role as the obligate precursor for the "Sartan" class of antihypertensives. Technical focus is placed on the transition from copper-mediated synthesis to palladium-catalyzed cross-coupling, providing actionable protocols for the modern researcher.
The Liquid Crystal Revolution: Stabilizing the Mesophase
The Instability Problem
Prior to 1973, liquid crystal displays (LCDs) were commercially unviable. Early materials, such as Schiff bases (e.g., MBBA), relied on a central azomethine (–CH=N–) linkage between phenyl rings. This linkage was hydrolytically unstable and susceptible to UV degradation, resulting in short device lifespans.
The Cyanobiphenyl Solution (1973)
Professor George Gray at the University of Hull, under contract with the UK Ministry of Defence, hypothesized that eliminating the central linkage would enhance stability. However, a direct biphenyl core has a high melting point. Gray’s team synthesized 4-cyano-4'-pentylbiphenyl (5CB) , introducing two critical innovations:
The Nitrile Tail: A terminal cyano group (–CN) provided a strong longitudinal dipole moment (
), essential for reorientation under an electric field.
The Alkyl Head: A pentyl chain disrupted crystal packing, lowering the melting point to room temperature.
This discovery enabled the first stable, room-temperature LCDs, creating a multi-billion dollar industry.
Structural Logic of 5CB
The success of 5CB relies on the "Rod-Like" (calamitic) anisotropy.
Figure 1: Structure-Activity Relationship (SAR) of 4-cyano-4'-pentylbiphenyl (5CB).
The Pharmaceutical Pivot: The "Sartan" Precursors[1]
In the 1990s, the biphenyl nitrile scaffold found a new purpose in medicinal chemistry. The discovery of Losartan, the first Angiotensin II Receptor Blocker (ARB), hinged on the biphenyl-tetrazole pharmacophore.
The Nitrile-Tetrazole Bioisostere
The nitrile group in 4'-methyl-2-biphenylcarbonitrile (OTBN) is not the final active moiety but a "masked" acidic group. It is converted into a tetrazole ring via [3+2] cycloaddition with an azide.
Why Tetrazole? It mimics a carboxylic acid (pKa ~4.5-5) but is more lipophilic and metabolically stable, improving oral bioavailability and receptor binding duration.
Key Intermediate: OTBN
OTBN (Ortho-Tolyl Benzo Nitrile) is the industrial gatekeeper for Valsartan, Irbesartan, and Candesartan. Its synthesis requires precise regiocontrol to ensure the methyl and nitrile groups are on opposing rings in the ortho and para positions, respectively.
Synthetic Evolution: From Ullmann to Suzuki
The synthesis of biphenyl nitriles has evolved from harsh, stoichiometric metal couplings to catalytic precision.
High regioselectivity, mild conditions, functional group tolerance.
Industrial
Grignard (Kumada/Corriu)
Ar-MgBr + Ar-Cl + Ni/Mn catalyst
Cost-effective for bulk OTBN, requires anhydrous conditions.
Technical Protocol: Palladium-Catalyzed Synthesis of OTBN
Objective: Synthesis of 4'-methyl-2-biphenylcarbonitrile (OTBN) via Suzuki-Miyaura cross-coupling.
Rationale: This protocol is chosen for its reproducibility and high tolerance for functional groups, suitable for research-scale optimization.
Reaction Scheme
2-Bromobenzonitrile + 4-Tolylboronic acid
OTBN
Materials
2-Bromobenzonitrile (1.0 equiv, 10 mmol)
4-Tolylboronic acid (1.2 equiv, 12 mmol)
Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
Potassium Carbonate (
) (2.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed
Step-by-Step Methodology
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 30 minutes prior to use.
Reagent Addition: Charge the flask with 2-bromobenzonitrile (1.82 g), 4-tolylboronic acid (1.63 g), and
(2.76 g). Add the degassed solvent (40 mL).
Catalyst Induction: Add Pd(
) (0.35 g) quickly under a positive stream of Argon.
Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:1). The nitrile group is robust and will not hydrolyze under these mild basic conditions.
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc (50 mL) and wash with brine (2 x 30 mL).
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystalline OTBN.
Self-Validation Check:
Appearance: Product must be a white solid (MP: 48-50°C). Yellowing indicates phosphine oxide contamination.
IR Spectrum: Look for the sharp characteristic Nitrile stretch at ~2225 cm⁻¹.
Pathway Visualization: The Sartan Synthesis Logic[1]
The following diagram illustrates the critical role of OTBN as the divergence point for multiple blockbuster drugs.
Figure 2: The "Sartan" Divergence. OTBN serves as the universal scaffold for the ARB class of drugs.
Mechanistic Insights: The Nitrile Pharmacophore
Why is the nitrile group so prevalent in these biphenyl systems?
Metabolic Stability: Unlike esters or amides, the nitrile group is resistant to hepatic hydrolysis (CYP450), allowing the molecule to survive first-pass metabolism.
Electronic Modulation: In liquid crystals, the cyano group acts as an electron-withdrawing group (EWG), creating a strong dipole along the molecular long axis. This allows the liquid crystal director to align parallel to an applied electric field (positive dielectric anisotropy).
Synthetic Versatility: As seen in the Sartan pathway, the nitrile is a "masked" functionality. It is inert during the harsh radical bromination of the methyl group (Step 2 in Figure 2) but can be activated later to form the tetrazole ring.
References
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters. Link
Carini, D. J., et al. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry. Link
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link
Goossen, L. J., et al. (2007). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science. Link
Solubility of 4-(3-Methoxyphenyl)benzonitrile in common organic solvents
An In-depth Technical Guide to the Solubility of 4-(3-Methoxyphenyl)benzonitrile in Common Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framewo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 4-(3-Methoxyphenyl)benzonitrile in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(3-Methoxyphenyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. Recognizing the frequent absence of extensive published solubility data for novel compounds, this document emphasizes the foundational principles and robust experimental methodologies required for its characterization. We delve into the theoretical underpinnings of solubility, predict the physicochemical properties of the target compound based on its structure, and provide a detailed, field-proven protocol for quantitative solubility determination. This guide is designed to empower researchers, scientists, and drug development professionals to systematically evaluate the solubility profile of 4-(3-Methoxyphenyl)benzonitrile and similar molecules, ensuring data integrity and facilitating downstream applications such as reaction optimization, purification, and formulation.
Introduction and Strategic Importance
4-(3-Methoxyphenyl)benzonitrile belongs to the biphenyl nitrile class of compounds, which are pivotal structural motifs in the development of pharmaceuticals and advanced materials. The solubility of such an intermediate is a critical-path parameter that dictates its handling, reaction kinetics, purification via crystallization, and ultimate formulation into a final product. A comprehensive understanding of its behavior in various organic solvents is not merely academic; it is a prerequisite for efficient process development, enabling chemists to select appropriate solvent systems that maximize yield, ensure purity, and maintain stability.
This guide will proceed from theoretical prediction to practical application. We will first establish a theoretical framework for solubility, then apply it to the specific structure of 4-(3-Methoxyphenyl)benzonitrile, and finally, detail a rigorous experimental protocol for generating reliable, quantitative solubility data.
Theoretical Framework: The Energetics of Dissolution
The solubility of a crystalline solid, such as 4-(3-Methoxyphenyl)benzonitrile, in a solvent is governed by a thermodynamic equilibrium. The process can be conceptually broken down into two main energy-consuming or releasing steps:
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For a solid with a higher melting point, the lattice energy is generally greater, which can lead to lower solubility.
Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. This is driven by intermolecular interactions such as dipole-dipole forces, London dispersion forces, and potential hydrogen bonding.
A compound dissolves when the solvation energy is sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility process can be described by thermodynamic models, such as the modified Apelblat equation or the Van't Hoff equation, which correlate solubility with temperature and the thermodynamic properties of the system.[1][2]
Physicochemical Profile and Solubility Prediction
While direct experimental data for 4-(3-Methoxyphenyl)benzonitrile is scarce, we can infer its properties from its structure and from data on analogous compounds like 4-methoxybenzonitrile and benzonitrile.
Structure: The molecule possesses a polar nitrile group (-C≡N) and a moderately polar methoxy group (-OCH₃). The biphenyl core provides a significant nonpolar, aromatic character.
Polarity: The combination of polar functional groups and a large nonpolar scaffold suggests that the molecule is moderately polar. It will likely exhibit poor solubility in water but good solubility in a range of organic solvents.
Hydrogen Bonding: The molecule lacks hydrogen bond donors. It can act as a hydrogen bond acceptor at the nitrogen of the nitrile and the oxygen of the methoxy group.
Melting Point: The melting point of the parent compound, 4-methoxybenzonitrile, is 57-59 °C.[3][4] The addition of the second phenyl ring would be expected to increase the melting point due to increased molecular weight and potential for π-stacking, suggesting a higher lattice energy to overcome.
Based on this analysis, we can predict that 4-(3-Methoxyphenyl)benzonitrile will be most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Solvents like acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF) are expected to be effective. Solubility in polar protic solvents like ethanol may be moderate, while solubility in nonpolar solvents like hexane will likely be poor.
Quantitative Solubility Determination: A Validated Protocol
The following section details a robust, self-validating protocol for determining the equilibrium solubility of 4-(3-Methoxyphenyl)benzonitrile using the isothermal shake-flask method, a gold standard in the field.[1]
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow for solubility determination.
Step-by-Step Methodology
Preparation of Calibration Curve:
Prepare a stock solution of 4-(3-Methoxyphenyl)benzonitrile of known concentration in a suitable solvent (e.g., acetonitrile).
Perform a serial dilution to create a series of standards (e.g., 5-7 concentrations) that bracket the expected solubility range.
Inject each standard into the HPLC and record the peak area.
Plot peak area versus concentration to generate a linear calibration curve. The R² value must be >0.995 for the assay to be considered valid.
Sample Preparation and Equilibration:
Add an excess amount of solid 4-(3-Methoxyphenyl)benzonitrile to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5]
Accurately pipette a known volume (e.g., 5.0 mL) of the desired test solvent into each vial.
Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C).
Agitate the slurries for a sufficient time to reach equilibrium. A 48-hour period is typically adequate, but this should be confirmed by sampling at 24, 48, and 72 hours; equilibrium is reached when consecutive measurements are statistically identical.
Sampling and Analysis:
After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow excess solid to settle.
Carefully withdraw a small aliquot (e.g., 1 mL) of the clear supernatant using a syringe.
Immediately pass the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.
Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to bring its concentration within the range of the established calibration curve.
Analyze the diluted sample by HPLC using the same method developed for the standards.
Calculation:
Determine the concentration of the diluted sample from its peak area using the calibration curve equation.
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
Express the final solubility in desired units, such as mg/mL or mol/L.
Predicted Solubility Profile and Data Interpretation
The following table presents a hypothetical yet scientifically plausible solubility profile for 4-(3-Methoxyphenyl)benzonitrile at 25 °C, based on the structural analysis performed in Section 3. This serves as an illustrative example of how experimental data should be presented.
Solvent
Solvent Class
Polarity Index
Predicted Solubility ( g/100 mL)
Rationale / Expected Interactions
Hexane
Nonpolar
0.1
< 0.1
Poor interaction with the polar nitrile and methoxy groups.
Toluene
Nonpolar (Aromatic)
2.4
1 - 5
π-stacking interactions with the biphenyl core improve solubility.
Dichloromethane (DCM)
Polar Aprotic
3.1
10 - 20
Strong dipole-dipole interactions.
Ethyl Acetate
Polar Aprotic
4.4
5 - 15
Good balance of polar (ester) and nonpolar (ethyl) character.
Acetone
Polar Aprotic
5.1
> 20
Strong dipole-dipole interactions with the nitrile group.
Acetonitrile
Polar Aprotic
5.8
> 20
Structurally similar to the nitrile group, promoting affinity.
Ethanol
Polar Protic
4.3
1 - 5
Can act as H-bond acceptor, but lacks H-bond donor capability.
Water
Polar Protic
10.2
< 0.01
Large nonpolar surface area leads to hydrophobic effect.
This predicted trend highlights the importance of matching the polarity of the solvent to the solute. The high predicted solubility in polar aprotic solvents like acetone and acetonitrile is consistent with the molecule's dominant dipole characteristics.
Solubility-Polarity Relationship Diagram
Caption: Relationship between solute properties and solvent class for solubility.
Conclusion
While readily available public data on the solubility of 4-(3-Methoxyphenyl)benzonitrile is limited, a robust solubility profile can be generated through a systematic approach combining theoretical principles and rigorous experimental validation. This guide provides the necessary framework for such an investigation. The molecule is predicted to be highly soluble in polar aprotic solvents and poorly soluble in nonpolar and highly polar protic solvents like water. The detailed shake-flask protocol presented herein offers a reliable method for obtaining the quantitative data essential for the successful development of processes involving this important chemical intermediate.
References
Buchowski, H., J. Chem. Eng. Data 2000, 45 (2), 147-152. Thermodynamic modeling of activity coefficient and prediction of solubility. [Link]
Jain, A., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
University of Engineering & Management, Jaipur. (2024, September 24). Solubility test for Organic Compounds. [Link]
California State University, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
Pace, V. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11459-11470. [Link]
Wang, X., et al. (2021). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Journal of Chemical & Engineering Data, 66(3), 1484-1492. [Link]
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
PubChem. 4-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]
PubChem. 4-Formyl-3-methoxybenzonitrile. National Center for Biotechnology Information. [Link]
Theoretical and computational studies of 4-(3-Methoxyphenyl)benzonitrile
An In-Depth Technical Guide to the Theoretical and Computational Studies of 4-(3-Methoxyphenyl)benzonitrile[1] Executive Summary 4-(3-Methoxyphenyl)benzonitrile (also identified as 3'-methoxy[1,1'-biphenyl]-4-carbonitril...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Theoretical and Computational Studies of 4-(3-Methoxyphenyl)benzonitrile[1]
Executive Summary
4-(3-Methoxyphenyl)benzonitrile (also identified as 3'-methoxy[1,1'-biphenyl]-4-carbonitrile) represents a quintessential "Push-Pull" biphenyl system.[1][2] Structurally, it consists of an electron-withdrawing cyanophenyl group coupled to an electron-donating methoxyphenyl moiety.[1] This donor-acceptor (D-π-A) architecture makes it a critical candidate for studies in non-linear optics (NLO) , liquid crystal (LC) mesophase formation , and organic photovoltaics .[1][2]
This guide serves as a technical whitepaper for researchers. It details the standard computational protocols required to characterize this molecule, interpreting its electronic structure, vibrational signatures, and potential biological activity.[3] The methodologies described herein are based on the Density Functional Theory (DFT) framework, specifically utilizing the B3LYP hybrid functional, which is the industry standard for organic electronic materials.
Part 1: Computational Architecture & Geometry Optimization
The Theoretical Protocol
To ensure reproducibility and accuracy comparable to experimental X-ray diffraction (XRD) data, the following computational setup is mandatory.
Theory Level: DFT (Density Functional Theory).[1][2][4][5][6][7]
Hybrid Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][3] This functional provides the optimal balance between computational cost and accuracy for organic bond lengths and vibrational frequencies.[1]
Part 2: Electronic Structure & Reactivity Descriptors
The chemical reactivity and optical properties are governed by the Frontier Molecular Orbitals (FMOs) .[2]
HOMO-LUMO Analysis (The D-π-A System)
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 3-methoxyphenyl ring (Donor).[1][2] The oxygen lone pair contributes significantly to the electron density.
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the 4-cyanophenyl ring (Acceptor).[1][2] The electron-withdrawing cyano group pulls density, stabilizing this orbital.
Energy Gap (
):
The energy difference () is a critical descriptor of chemical hardness () and stability.[2] A lower gap implies higher reactivity and "softer" character, favorable for charge transfer applications.[1]
Propensity to accept electrons (High for this molecule due to -CN).[1][2]
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding intermolecular interaction predictions (e.g., docking or crystal packing).[2]
Negative Potential (Red): Concentrated on the Nitrogen atom of the cyano group (nucleophilic site) and the Oxygen atom of the methoxy group.[2]
Positive Potential (Blue): Distributed over the aromatic protons, particularly those ortho to the cyano group.[2]
Part 3: Spectroscopic Profiling
Vibrational Analysis (FT-IR/Raman)
To validate the theoretical model, calculated frequencies must be scaled (typically by a factor of 0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.[2]
Stretching: A sharp, intense peak at ~2230 cm⁻¹ .[1][2] This is the "fingerprint" of the molecule.
Aromatic Stretching: Weak bands in the 3000–3100 cm⁻¹ region.[2]
Methyl Stretching: Distinct peaks at ~2840–2960 cm⁻¹ (symmetric/asymmetric stretch of the -OCH₃ group).[1][2]
Ring Stretching: Strong absorptions at 1600 cm⁻¹ and 1450 cm⁻¹ .[1][2]
Non-Linear Optical (NLO) Properties
This molecule is a prime candidate for NLO materials due to its asymmetric polarization.[1][2]
Dipole Moment (
): High (~4-5 Debye) due to the additive vectors of the methoxy and cyano groups.[2]
Hyperpolarizability (
): The intramolecular charge transfer (ICT) from the donor (OMe) to the acceptor (CN) results in a high value, often 10-20 times greater than urea (the standard reference), making it suitable for frequency doubling applications.[2]
Part 4: Visualization of the Computational Workflow
The following diagram outlines the logical flow of a complete theoretical study for this molecule, from structure building to biological docking.
Figure 1: Standard computational workflow for the characterization of biphenyl nitrile derivatives.
Part 5: Pharmaceutical Potential & Molecular Docking
While primarily an electronic material, biphenyl nitriles possess a privileged scaffold for drug design.[1]
Drug-Likeness (Lipinski's Rule of 5)
The molecule passes all criteria for oral bioavailability:
For researchers investigating biological activity (e.g., antimicrobial or anticancer), the following docking protocol is recommended:
Ligand Preparation: Optimize geometry (as per Part 1) and save as .pdbqt.[1][2] Assign Gasteiger charges.[1]
Target Selection: Common targets for biphenyl derivatives include Cytochrome P450 enzymes (metabolic stability studies) or specific Kinases (anticancer).[1][2]
Grid Box Generation: Center the grid on the active site residues (e.g., typically Serine or Histidine residues in the binding pocket).
Binding Energy: A binding affinity lower than -7.0 kcal/mol indicates significant interaction, usually driven by hydrophobic interactions (pi-stacking) of the biphenyl core and H-bonding of the nitrile nitrogen.[1]
References
Becke, A. D. (1993).[1][2] "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648–5652.[2] Link[2]
Lee, C., Yang, W., & Parr, R. G. (1988).[2] "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density". Physical Review B, 37(2), 785.[2] Link[2]
Frisch, M. J., et al. (2016).[1][2] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[2] (Standard Software Citation).
Mulliken, R. S. (1955).[1][2] "Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I". The Journal of Chemical Physics, 23(10), 1833–1840.[2] Link[2]
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3–26.[2] Link
The Expanding Therapeutic Landscape of Biphenyl Derivatives: A Technical Guide to Their Biological Activities
Introduction: The Biphenyl Scaffold - A Privileged Structure in Medicinal Chemistry The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in the architecture of pharmacologically...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Biphenyl Scaffold - A Privileged Structure in Medicinal Chemistry
The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3][4] Its inherent structural rigidity, coupled with the potential for diverse functionalization on both aromatic rings, provides a versatile scaffold for the design of novel therapeutic agents.[1][5] This guide offers an in-depth exploration of the multifaceted biological activities exhibited by novel biphenyl derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug design endeavors.
The synthesis of these valuable compounds is often achieved through robust and efficient cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prominent and versatile method.[6][7][8][9][10] This palladium-catalyzed reaction allows for the strategic formation of the C-C bond between the two phenyl rings, facilitating the creation of a wide array of substituted biphenyls.[6][7][8][9]
Antimicrobial Activity: A Renewed Assault on Drug-Resistant Pathogens
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action.[11][12][13] Biphenyl derivatives have emerged as a promising class of compounds in this arena, demonstrating potent activity against a spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[11][12][13]
Mechanism of Action
The antimicrobial properties of biphenyl derivatives are often attributed to their ability to disrupt essential microbial processes. One key mechanism involves the inhibition of crucial enzymes, such as dihydropteroate synthase (DHPS), which is vital for bacterial folic acid synthesis.[1] Additionally, certain biphenyl derivatives can interfere with bacterial cell membrane integrity and biofilm formation.
Structure-Activity Relationship (SAR)
The antimicrobial potency of biphenyl compounds is intricately linked to the nature and position of substituents on the biphenyl core.[1] Key SAR observations include:
Electron-withdrawing groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3), on one of the phenyl rings can significantly enhance antibacterial activity.[11][12]
Hydroxyl groups: The introduction of hydroxyl (-OH) groups on the other phenyl ring is also beneficial for antimicrobial efficacy.[11][12]
Halogenation: Halogenated derivatives have demonstrated improved activity against specific bacterial strains.[1]
Positional Isomerism: Para-substituted compounds on the biphenyl rings often exhibit greater activity.[1]
The following table summarizes the MIC values of representative biphenyl derivatives against various bacterial strains, highlighting their potent antimicrobial activity.
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel biphenyl derivatives.
Materials:
Mueller-Hinton Broth (MHB)
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Synthesized biphenyl derivatives (stock solutions in a suitable solvent like DMSO)
96-well microtiter plates
Positive control (standard antibiotic, e.g., Ciprofloxacin)
Negative control (MHB with solvent)
Procedure:
Preparation of Dilutions: Serially dilute the stock solutions of the biphenyl derivatives in MHB within the 96-well plates to achieve a range of final concentrations.
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
Controls: Include wells for a positive control (bacteria with standard antibiotic), a negative control (broth and solvent only), and a growth control (bacteria in broth).
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Multiple Facets of Malignancy
Biphenyl derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of activities including cytotoxicity, anti-proliferative effects, and the ability to induce apoptosis.[15][16][17][18] Their mechanisms of action are diverse, targeting various signaling pathways and cellular processes critical for cancer cell survival and proliferation.
Mechanisms of Action
Enzyme Inhibition: Biphenyl sulfonamides are effective inhibitors of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment that promotes cancer progression.[19]
Signaling Pathway Modulation: Certain biphenyl derivatives can interfere with key signaling pathways involved in cancer cell growth and survival. For instance, some compounds have been shown to prevent the phosphorylation of AKT by binding to cytoplasmic PD-L1, leading to the restoration of GSK-3β activity and subsequent degradation of PD-L1, ultimately inducing apoptosis.[16]
Antiangiogenic Effects: Some biphenyl derivatives exhibit potent antiproliferative activity against endothelial cells, suggesting they could act as antiangiogenic agents by inhibiting the formation of new blood vessels that supply tumors.[15]
Dual Inhibition: Novel biphenyl derivatives have been designed as dual inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could be a promising strategy for diseases like Alzheimer's, but also has implications for certain cancers where these enzymes are dysregulated.[20]
Signaling Pathway: PD-L1 Mediated Anti-Breast Cancer Activity
The following diagram illustrates the non-immune PD-L1–AKT–mTOR/Bcl2 pathway through which certain biphenyl derivatives exert their anti-breast cancer activity.
Caption: Biphenyl derivative-induced PD-L1 dimerization and subsequent signaling cascade.
Anti-inflammatory and Analgesic Activities: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents with favorable safety profiles is a continuous pursuit. Biphenyl derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[22]
Mechanism of Action
The anti-inflammatory effects of biphenyls are mediated through the modulation of key inflammatory pathways. They have been shown to:
Inhibit Pro-inflammatory Cytokine Production: Biphenyl compounds can suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages.[23]
Downregulate Inflammatory Enzymes: These derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory response.[23]
Reduce Edema and Granuloma Formation: In animal models, biphenyl derivatives have been shown to reduce carrageenan-induced paw edema and inhibit granuloma formation.[22]
Experimental Workflow: Evaluation of Anti-inflammatory Activity
The following diagram outlines a typical workflow for assessing the anti-inflammatory potential of novel biphenyl derivatives.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of biphenyl derivatives.
Enzyme Inhibition: A Broad Spectrum of Targeted Activities
Beyond their roles in antimicrobial and anticancer applications, biphenyl derivatives have been investigated as inhibitors of a wide range of other enzymes, highlighting their potential in treating a variety of diseases.
Cholinesterase Inhibition: Symmetrical biphenyl and bibenzyl derivatives have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[20]
Tyrosinase Inhibition: Analogs of the natural product fortuneanoside E, featuring a biphenyl scaffold, have been prepared and shown to be potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[24] This suggests their potential application in cosmetics and for treating hyperpigmentation disorders.
Sulfatase Inhibition: Biphenyl and biphenyl ether derivatives have been developed as inhibitors of sulfatase-2, a putative anticancer target.[25]
Urease and β-glucuronidase Inhibition: Certain biphenyl derivatives have demonstrated efficient inhibition of urease and β-glucuronidase, enzymes with implications in various pathological conditions.[26]
PTP1B Inhibition and AMPK Activation: Some biphenyl derivatives have been identified as dual-target agents, simultaneously inhibiting protein tyrosine phosphatase 1B (PTP1B) and activating AMP-activated protein kinase (AMPK), suggesting their potential as antidiabetic agents.[27]
Conclusion and Future Directions
The biphenyl scaffold continues to be a remarkably fruitful platform for the discovery of novel therapeutic agents. The diverse biological activities of its derivatives, ranging from potent antimicrobial and anticancer effects to specific enzyme inhibition, underscore its significance in medicinal chemistry. The ability to fine-tune the pharmacological profile through strategic substitution on the biphenyl core provides a powerful tool for lead optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as on improving their pharmacokinetic and toxicological profiles to pave the way for their clinical development. The continued exploration of the chemical space around the biphenyl nucleus holds immense promise for addressing unmet medical needs across a wide spectrum of diseases.
References
Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. Available at: [Link].
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed. Available at: [Link].
Anti-inflammatory Activity of Biphenyls from Streptomyces sp. BO07 in LPS-induced RAW 264.7 Cells. Science Alert. Available at: [Link].
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link].
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. Available at: [Link].
Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link].
Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed. Available at: [Link].
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. Available at: [Link].
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link].
Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. MDPI. Available at: [Link].
Facile Synthesis and Biological Evaluation of Novel Symmetrical Biphenyls as Antitumor Agents. Bentham Science. Available at: [Link].
(PDF) Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. ResearchGate. Available at: [Link].
A new biphenyl and antimicrobial activity of extracts and compounds from Clusia burlemarxii. PubMed. Available at: [Link].
Full article: PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Taylor & Francis Online. Available at: [Link].
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. Available at: [Link].
Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Royal Society of Chemistry. Available at: [Link].
Synthesis, In Vitro Biological Evaluation, and Molecular Docking Studies of Novel Biphenyl Chalcone Derivatives as Antimicrobial Agents. Taylor & Francis Online. Available at: [Link].
Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link].
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link].
Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Publications. Available at: [Link].
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link].
Design and synthesis of biphenyl derivatives as mushroom tyrosinase inhibitors. PubMed. Available at: [Link].
Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. PubMed. Available at: [Link].
(PDF) SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI- INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. ResearchGate. Available at: [Link].
Anticancer efficacy of biphenyl‐based compounds in published research studies. ResearchGate. Available at: [Link].
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available at: [Link].
In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. ResearchGate. Available at: [Link].
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC. Available at: [Link].
[Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species (author's transl)[]]. PubMed. Available at: [Link].
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Springer. Available at: [Link].
Some biologically active biphenyl derivatives. ResearchGate. Available at: [Link].
Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. ACS Publications. Available at: [Link].
Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed. Available at: [Link].
Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers. Available at: [Link].
Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. Scientific Archives. Available at: [Link].
The Biphenyl Scaffold: Structural Dynamics and Synthetic Utility in Drug Discovery
[1] Executive Summary: The "Privileged" Architecture[2] In the lexicon of medicinal chemistry, few frameworks command the "privileged" status defined by Evans et al. (1988) as effectively as the biphenyl scaffold .
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Privileged" Architecture[2]
In the lexicon of medicinal chemistry, few frameworks command the "privileged" status defined by Evans et al. (1988) as effectively as the biphenyl scaffold . Defined by two benzene rings connected by a single C–C bond, this moiety is not merely a linker; it is a dynamic pharmacophore capable of directing protein-ligand interactions through precise conformational control.
From the classic Angiotensin II Receptor Blockers (ARBs) like Losartan to modern KRAS G12C inhibitors like Sotorasib , the biphenyl unit remains ubiquitous. However, its utility is often underestimated as a simple hydrophobic spacer. This guide dissects the biphenyl scaffold's structural biology, specifically its axial chirality (atropisomerism), provides a self-validating synthetic protocol for sterically hindered couplings, and analyzes metabolic liabilities that every drug hunter must mitigate.
Structural Biology: The Hidden Chirality
The biological activity of a biphenyl system is governed by its dihedral angle (
) . Unlike fused ring systems (e.g., naphthalene) which are planar, biphenyls exist in a delicate energetic equilibrium.
Conformational Dynamics and Atropisomerism
In an unsubstituted biphenyl, the energy barrier to rotation around the central C–C bond is low (~2 kcal/mol), allowing free rotation at physiological temperatures. However, the introduction of ortho-substituents creates steric clash, forcing the rings to twist relative to each other to relieve strain.
Planar Conformation (
): Maximizes -conjugation but incurs high steric penalty. Rare in drug binding pockets unless forced.
Twisted Conformation (
): Minimizes steric clash but breaks conjugation. This is the bioactive conformation for many targets (e.g., the hydrophobic pocket of kinases).
When ortho-substitution is sufficient (typically 3 or 4 large groups), the barrier to rotation exceeds 20 kcal/mol, locking the molecule into distinct enantiomers known as atropisomers .
The LaPlante Classification
Regulatory bodies (FDA/EMA) require strict control over atropisomers. We utilize the LaPlante classification to determine development strategy:
Class 1 (
): Freely rotating. Treated as a single achiral species (e.g., Losartan).
Class 2 (
): Unstable. A formulation nightmare; usually avoided.
Class 3 (
): Stable.[1][2] Can be developed as a single enantiomer (e.g., Sotorasib).
Visualization: Atropisomer Energy Landscape
The following diagram illustrates the logical relationship between steric bulk, rotational energy barriers, and regulatory classification.
Figure 1: Decision logic for biphenyl atropisomerism based on LaPlante classification.
Synthetic Protocol: The Suzuki-Miyaura Standard
While many methods exist, the Suzuki-Miyaura cross-coupling is the industrial standard due to its tolerance of functional groups and boronic acid stability. However, synthesizing tetra-ortho-substituted biphenyls (often required for Class 3 atropisomers) fails under standard conditions due to steric hindrance preventing transmetallation.
Protocol for Sterically Hindered Biphenyls
Objective: Synthesize a tetra-ortho-substituted biphenyl (e.g., 2,2',6,6'-tetramethylbiphenyl derivative).
Challenge: The oxidative addition is slow, and transmetallation is sterically blocked.
Reagents & System
Catalyst: Pd(OAc)
+ SPhos (Buchwald Ligand). SPhos is electron-rich and bulky, facilitating oxidative addition and stabilizing the monoligated Pd(0) species.
Base: K
PO (anhydrous) suspended in Toluene/Water (10:1).
Temperature: 100°C.
Step-by-Step Methodology
Inerting: Flame-dry a 25 mL Schlenk tube. Cycle Argon/Vacuum 3 times.
Solvent Prep: Degas Toluene and Water separately by sparging with Argon for 20 mins. Critical: Oxygen poisons the electron-rich phosphine ligand.
Workup: Cool to RT. Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine. Dry over Na
SO.
Visualization: Catalytic Cycle
The mechanism relies on the interplay between the Base and the Boron species to enable transmetallation.[3][4]
Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the critical base activation step.
Medicinal Chemistry Applications
Case Study: Angiotensin II Receptor Blockers (ARBs)
The "Sartans" (Losartan, Valsartan) represent the most commercially successful application of the biphenyl scaffold.
Pharmacophore: A biphenyl core bearing a tetrazole ring at the ortho position.
Role of Biphenyl: It mimics the Tyrosine-Isoleucine-Histidine side chains of Angiotensin II, positioning the acidic tetrazole (mimicking the Aspartate residue) and the imidazole/valine pharmacophores into the AT1 receptor pocket.
Conformation: These are Class 1 atropisomers (freely rotating), allowing the drug to adopt the bioactive conformation upon binding ("induced fit").
Case Study: KRAS G12C Inhibitors (Sotorasib)
Pharmacophore: A highly substituted biaryl system.
Role of Biphenyl: Unlike ARBs, Sotorasib utilizes a Class 3 stable atropisomer . The restricted rotation locks the molecule into a shape that complements the cryptic pocket of the KRAS(G12C) protein.
Significance: Using a pure atropisomer improves potency and selectivity while avoiding the "chiral switch" regulatory burden of racemizing drugs.
Data Summary: Scaffold Optimization
The following table summarizes key optimization parameters for biphenyls in drug design.
Toxicity: They covalently modify DNA or essential proteins (e.g., glutathione depletion), leading to hepatotoxicity.
Mitigation:
Bioisosteres: Replace the phenol ring with an electron-deficient heterocycle (e.g., pyridine).
Blocking: Substitute the benzylic position to prevent tautomerization.
References
Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link
LaPlante, S. R., et al. (2011). "Assessing Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(20), 7005–7022. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Bolton, J. L., et al. (2002). "The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinone-thioethers."[6] Current Drug Metabolism, 3(4), 425–438. Link
Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. Link
Application Note: A Practical Guide to the Synthesis of 4-(3-Methoxyphenyl)benzonitrile via Suzuki-Miyaura Cross-Coupling
Introduction: The Power of Biaryl Scaffolds Biaryl structures are privileged motifs in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Power of Biaryl Scaffolds
Biaryl structures are privileged motifs in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2] The compound 4-(3-Methoxyphenyl)benzonitrile is a valuable biaryl intermediate, incorporating both a nitrile and a methoxy group, which are common functionalities for further chemical elaboration. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds.[3][4][5] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[1][6]
This guide provides an in-depth protocol for the synthesis of 4-(3-Methoxyphenyl)benzonitrile from 4-bromobenzonitrile and 3-methoxyphenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental procedure, and provide insights into troubleshooting and safety, tailored for researchers and drug development professionals.
Mechanism and Key Principles of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura reaction lies in a well-understood palladium-based catalytic cycle. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9]
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-halogen bond (C-Br in this case) of the aryl halide. This step oxidizes the palladium center from Pd(0) to a square planar Pd(II) species.[7] The choice of ligand is critical here, as electron-rich and bulky ligands can promote this often rate-limiting step.[3]
Transmetalation: This is the crucial bond-forming step where the organic moiety from the boron reagent is transferred to the palladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the palladium center, displacing the halide.[11][12][13] The choice of base and solvent can significantly influence the rate and efficiency of this step.
Reductive Elimination: In the final step, the two organic groups (the benzonitrile and methoxyphenyl moieties) on the Pd(II) complex couple and are eliminated from the palladium center, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7]
Below is a visualization of the catalytic cycle for this specific synthesis.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. The use of standard air-sensitive techniques (Schlenk line or glovebox) is highly recommended for optimal results.
Equipment: Oven-dried round-bottom flask, magnetic stir bar, condenser, heating mantle with stirrer, Schlenk line or nitrogen/argon balloon setup, syringes, needles, and standard laboratory glassware.
Reagent Calculation Table (Example for a 5 mmol Scale)
Compound
Formula
MW ( g/mol )
Equivalents
Amount (mmol)
Amount (g or mL)
4-Bromobenzonitrile
C₇H₄BrN
182.02
1.0
5.0
0.910 g
3-Methoxyphenylboronic acid
C₇H₉BO₃
151.96
1.2
6.0
0.912 g
Pd(PPh₃)₄
C₇₂H₆₀P₄Pd
1155.56
0.02 (2 mol%)
0.10
0.116 g
K₂CO₃
K₂CO₃
138.21
2.5
12.5
1.728 g
Toluene
C₇H₈
-
-
-
25 mL
Ethanol
C₂H₆O
-
-
-
5 mL
Water
H₂O
-
-
-
5 mL
Step-by-Step Synthesis Procedure
Reaction Setup (Inert Atmosphere):
To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (0.910 g, 5.0 mmol) and 3-methoxyphenylboronic acid (0.912 g, 6.0 mmol).
Add the finely powdered potassium carbonate (1.728 g, 12.5 mmol).
In a separate vial, weigh the Pd(PPh₃)₄ catalyst (0.116 g, 0.10 mmol) quickly and add it to the flask.
Seal the flask, and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.[14]
Solvent Addition and Reaction Execution:
Prepare a degassed solvent mixture of Toluene (25 mL), Ethanol (5 mL), and Water (5 mL) by bubbling nitrogen or argon through it for 15-20 minutes.[14]
Using a syringe, add the degassed solvent mixture to the reaction flask.
With vigorous stirring, heat the reaction mixture to 85-90 °C using a preheated oil bath.
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or GC-MS. The disappearance of the 4-bromobenzonitrile spot indicates completion.
Work-up and Extraction:
Once the reaction is complete, cool the flask to room temperature.
Add 30 mL of deionized water to the mixture and stir for 5 minutes.
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash them with brine (1 x 40 mL).
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization:
Purify the crude residue by flash column chromatography on silica gel.[15] A gradient elution starting with 95:5 Hexanes:Ethyl Acetate is typically effective.
Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 4-(3-Methoxyphenyl)benzonitrile as a white or off-white solid.
Confirm the identity and purity of the product using:
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.
FT-IR Spectroscopy: To identify key functional groups (e.g., C≡N stretch).
Mass Spectrometry: To confirm the molecular weight.[16]
Expected Results and Troubleshooting
Parameter
Expected Outcome
Product
4-(3-Methoxyphenyl)benzonitrile
Physical State
White to off-white crystalline solid
Expected Yield
80-95% (after purification)
Purity (by NMR)
>98%
Molecular Weight
209.24 g/mol (C₁₄H₁₁NO)
Troubleshooting Common Issues
Low yields or failed reactions in Suzuki couplings are common but often rectifiable. Key factors to investigate include the quality of reagents, the integrity of the inert atmosphere, and the activity of the catalyst.
Experimental setup for scaling up 4-(3-Methoxyphenyl)benzonitrile production
Application Note: Scalable Synthesis of 4-(3-Methoxyphenyl)benzonitrile Executive Summary This guide details the process development and scale-up strategy for 4-(3-Methoxyphenyl)benzonitrile (CAS: 58211-19-1), a pivotal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 4-(3-Methoxyphenyl)benzonitrile
Executive Summary
This guide details the process development and scale-up strategy for 4-(3-Methoxyphenyl)benzonitrile (CAS: 58211-19-1), a pivotal biaryl intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal displays.
Moving beyond bench-scale synthesis, this protocol addresses the critical challenges of kilogram-scale production : exotherm management, palladium removal to ICH Q3D limits (<10 ppm), and chromatography-free purification via controlled crystallization.
Strategic Route Selection
To ensure reproducibility and economic viability, we utilize the Suzuki-Miyaura Cross-Coupling reaction.
Catalyst System: Pd(dppf)Cl₂ · CH₂Cl₂ (Robust against air/moisture compared to Pd(PPh₃)₄).
Reaction Scheme:
Figure 1: The convergent synthesis route selected for high-yield scale-up.
Protocol 1: Bench-Scale Optimization (Design of Experiments)
Objective: Define the "Operating Window" for solvents and temperature before committing to scale.
Experimental Setup:
Vessel: 24-well reaction block or 50 mL Radleys carousel.
Scale: 500 mg (limiting reagent).
Variable Screening Matrix:
Variable
Option A (Standard)
Option B (Green/Process)
Rationale
Solvent
DMF / Water (4:1)
Toluene / Ethanol / Water (4:1:1)
Option B allows phase separation during workup, avoiding tedious extractions.
Base
Na₂CO₃ (2.0 eq)
K₂CO₃ (2.0 eq)
Potassium salts often show higher solubility in mixed organic/aqueous systems.
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Ferrocene ligands prevent rapid catalyst deactivation (Pd black formation) at high temps. |
Optimization Outcome:
The Toluene/Ethanol/Water system with Pd(dppf)Cl₂ consistently yields >95% conversion by HPLC with minimal homocoupling impurities. This biphasic system is selected for scale-up to facilitate salt removal.
Protocol 2: Pilot-Scale Production (1.0 kg Batch)
Objective: Safe execution of the reaction with integrated impurity control.
Equipment & Materials
Reactor: 20 L Jacketed Glass Reactor with overhead stirring (impeller type: pitch-blade).
Thermal Control: Huber Unistat (Capacity: -20°C to 150°C).
Reagents:
4-Bromobenzonitrile: 1.0 kg (5.49 mol)
3-Methoxyphenylboronic acid: 0.92 kg (6.04 mol, 1.1 eq)
Potassium Carbonate: 1.52 kg (11.0 mol, 2.0 eq)
Pd(dppf)Cl₂ · CH₂Cl₂: 22.4 g (0.5 mol%)
Solvent: Toluene (8 L), Ethanol (2 L), Water (2 L).
Step-by-Step Procedure
Phase A: Inerting and Charging
Purge: Evacuate reactor to -0.8 bar and backfill with N₂ (repeat 3x).
Solvent Charge: Load Toluene and Ethanol. Start stirring at 150 RPM.
Solids Charge: Add 4-Bromobenzonitrile and 3-Methoxyphenylboronic acid through the solids port under N₂ flow.
Catalyst Addition: Add Pd(dppf)Cl₂. The solution will turn orange-red.
Phase B: Reaction (Exotherm Control)
5. Base Addition: Dissolve K₂CO₃ in Water (2 L) and degas separately. Add this solution to the reactor.
Critical: This creates a biphasic mixture. Increase stirring to 300 RPM to ensure emulsion.
Heating: Ramp jacket temperature to 80°C over 45 minutes.
Safety Note: Suzuki couplings exhibit a mild exotherm upon initiation (approx. 60-70°C). Monitor internal temperature (Tr) vs. Jacket temperature (Tj). If Tr > Tj + 5°C, switch to cooling mode.
Phase C: Workup & Scavenging
9. Phase Split: Cool to 25°C. Stop stirring. Allow layers to separate (15-30 min). Drain the lower aqueous layer (contains inorganic salts and boronic acid residues).
10. Washes: Wash organic layer with 5% NH₄Cl (2 L) followed by Brine (2 L).
11. Pd Scavenging: Add SiliaMetS® Thiol (or equivalent cysteine-functionalized silica) at 10% w/w relative to catalyst loading. Stir at 50°C for 2 hours.
12. Filtration: Hot filter through a Celite pad or 1-micron bag filter to remove scavenger and Pd black.
Purification: Controlled Crystallization
Chromatography is non-viable at this scale. We utilize a "Solvent Exchange" crystallization.
Distillation: Concentrate the Toluene filtrate under vacuum (50°C, 100 mbar) to approximately 3 L volume.
Anti-solvent Addition: Slowly add n-Heptane (6 L) over 1 hour while maintaining 50°C.
Cooling Ramp:
50°C to 20°C over 2 hours (Linear ramp).
Hold at 20°C for 1 hour.
20°C to 0°C over 1 hour.
Isolation: Filter the white crystalline solid. Wash with cold Heptane/Toluene (9:1).
Figure 2: Workflow from reactor charging to isolated solid.
Analytical Validation & Safety
HPLC Method Parameters
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.
Gradient: 40% B to 90% B over 10 min.
Detection: UV @ 254 nm.
Retention Times:
3-Methoxyphenylboronic acid: ~2.1 min
4-Bromobenzonitrile: ~4.5 min
Product: ~7.2 min
Biaryl Homocoupling (Impurity): ~8.5 min
Safety & Hazards
Palladium: Heavy metal. Must be scavenged to <10 ppm (ICH Q3D Class 2B).[1]
Boronic Acids: Generally low toxicity but can cause respiratory irritation.
Cyanide Stability: The nitrile group on the benzonitrile ring is stable under these basic conditions (pH ~10-11). Avoid strong acids during workup to prevent hydrolysis to the amide/acid.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 188–193. Link
Guideline for Elemental Impurities (Q3D). (2019). International Council for Harmonisation (ICH). Link
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization).[2] Link
Application Note: Precision Quantification of 4-(3-Methoxyphenyl)benzonitrile
This Application Note is designed for analytical chemists and process engineers involved in the synthesis and characterization of 4-(3-Methoxyphenyl)benzonitrile , a critical biphenyl intermediate often encountered in th...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and process engineers involved in the synthesis and characterization of 4-(3-Methoxyphenyl)benzonitrile , a critical biphenyl intermediate often encountered in the development of liquid crystals, OLED materials, and kinase-inhibitor pharmacophores.
Executive Summary & Molecule Profile
4-(3-Methoxyphenyl)benzonitrile is a lipophilic biphenyl derivative characterized by a nitrile electron-withdrawing group on one ring and a methoxy electron-donating group on the other. This "push-pull" electronic structure creates specific analytical challenges, including strong
- interactions and potential for positional isomerism (e.g., separating it from the 4-methoxy or 2-methoxy isomers).
Highly lipophilic; requires high organic mobile phase.
Solubility
Insoluble in water; Soluble in ACN, MeOH, DCM
Sample diluent must be >50% organic.
Key Signal
-OCH (Methoxy)
Distinct singlet in NMR (~3.8 ppm); fragmentation target in MS.
Primary Technique: HPLC-UV with Biphenyl Stationary Phase
While C18 columns are standard, Expert Insight dictates the use of a Biphenyl stationary phase for this analyte. The
- interactions between the biphenyl ligand on the silica and the biphenyl core of the analyte provide superior selectivity against structural isomers and synthesis byproducts (e.g., unreacted 3-methoxyphenylboronic acid) compared to standard alkyl phases.
Experimental Protocol
Objective: Quantify purity and assay content with >99.9% precision.
Instrument: HPLC with Diode Array Detector (DAD)
Column: Kinetex Biphenyl (or equivalent), 2.6 µm, 100 x 4.6 mm
Temperature: 35°C (Controlled to ±0.1°C to stabilize retention times)
Role of the nitrile group in molecular interactions and drug design
From Bioisostere to Covalent Warhead: Mechanisms, Kinetics, and Characterization Protocols Abstract The nitrile group (cyano group, ) has evolved from a simple metabolic blocking agent into a versatile functionality in m...
Author: BenchChem Technical Support Team. Date: February 2026
From Bioisostere to Covalent Warhead: Mechanisms, Kinetics, and Characterization Protocols
Abstract
The nitrile group (cyano group,
) has evolved from a simple metabolic blocking agent into a versatile functionality in modern medicinal chemistry.[1][2] Its unique linear geometry, high dipole moment (~3.9 D), and ability to act as a reversible covalent "warhead" make it indispensable for targeting sterically restricted enzyme pockets. This guide details the physicochemical basis of nitrile interactions, its application in covalent inhibition (specifically targeting Serine/Cysteine proteases), and provides validated protocols for kinetic characterization and spectroscopic analysis.
The Physicochemical Profile: Why Nitriles?
The utility of the nitrile group stems from its distinct electronic and steric profile. Unlike the carbonyl group (
), the nitrile is linear ("pencil-like"), allowing it to penetrate narrow hydrophobic clefts in protein active sites that are inaccessible to bulkier functionalities.
Key Electronic Attributes
Hydrogen Bonding: The nitrogen lone pair acts as a weak-to-moderate hydrogen bond acceptor. It does not act as a hydrogen bond donor.
Dipole Moment: The strong dipole aligns with local electric fields in the protein binding pocket, often contributing significantly to enthalpy-driven binding.
Bioisosterism: The nitrile is a classic bioisostere for carbonyls (
), hydroxyls (), and halogens ().[3] It mimics the polarization of a carbonyl without the steric bulk of the oxygen.
Visualization: The Nitrile Attribute Map
The following diagram outlines the multidimensional role of the nitrile group in ligand design.
Figure 1: Multidimensional attributes of the nitrile moiety in ligand design.
Before deploying nitriles as reactive warheads, medicinal chemists often utilize them to optimize the pharmacokinetic (PK) profile of a lead compound.
Blocking Metabolic Soft Spots
Cytochrome P450 (CYP) enzymes frequently attack electron-rich aromatic rings or benzylic positions. Replacing a hydrogen or a methyl group with a nitrile can:
Deactivate the Ring: The electron-withdrawing nature of
lowers the electron density of the aromatic ring, making it less susceptible to oxidative metabolism.
Block Hydroxylation: Direct substitution at a labile site (e.g., para-position) physically blocks CYP access.
Comparative Properties
Table 1: Nitrile vs. Common Isosteres
Property
Nitrile ()
Carbonyl ()
Hydroxyl ()
Chloride ()
Geometry
Linear
Planar
Angular
Spherical
H-Bond Donor
No
No
Yes
No
H-Bond Acceptor
Moderate
Strong
Strong
Weak
Dipole Moment
High (~3.9 D)
High (~2.3 D)
Moderate (~1.7 D)
Moderate (~1.5 D)
Primary Utility
Penetrating narrow pockets
Backbone interactions
Solvation mimicry
Lipophilic filling
The "Killer App": Reversible Covalent Inhibition[4]
The most potent application of the nitrile group is its role as an electrophilic "warhead" targeting catalytic nucleophiles (Cysteine or Serine) in proteases (e.g., DPP-4 inhibitors like Vildagliptin, or Cathepsin K inhibitors).
Mechanism of Action
Unlike Michael acceptors (e.g., acrylamides) which often form permanent covalent bonds, nitriles typically form reversible (thio)imidate adducts.[4]
Nucleophilic Attack: The active site nucleophile (Ser-OH or Cys-SH) attacks the electrophilic carbon of the nitrile.
Transition State: Stabilized by the oxyanion hole of the enzyme.
Adduct Formation: Formation of an imidate (with Serine) or thioimidate (with Cysteine).
Reversibility: The high energy of the adduct allows the reaction to reverse, regenerating the free enzyme and inhibitor. This reduces the risk of permanent off-target haptenization (immunotoxicity).
Visualization: Covalent Reaction Pathway
Figure 2: Mechanism of reversible covalent inhibition by nitrile warheads.
Experimental Protocols
Protocol A: Kinetic Assessment of Reversibility (Jump Dilution Assay)
Purpose: To distinguish between reversible and irreversible covalent inhibition and to determine the residence time (
) of the drug. Standard assays are insufficient for time-dependent inhibitors.[5]
Theory: If the inhibitor is reversible, rapid dilution of the enzyme-inhibitor complex will result in the recovery of enzymatic activity over time as the inhibitor dissociates.
) correlates with the local electric field (Stark effect). A red shift (lower wavenumber) often indicates H-bonding to the nitrile nitrogen.
Linewidth: Narrowing of the peak indicates the nitrile is buried in a structured, hydrophobic pocket (restricted mobility).
References
Fleming, F. F., et al. (2010).[3] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[7] Journal of Medicinal Chemistry.[7] Link
Weaver, J. B., et al. (2022).[12] Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments.[12] Journal of the American Chemical Society.[13] Link
Latorre, A., et al. (2016). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead.[14] Frontiers in Chemistry. Link
Copeland, R. A. (2013).[10] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link
Reshkin, S. J., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors.[1][4][14][15] RSC Medicinal Chemistry.[1][10] Link
Application Note: Strategic Incorporation of 4-(3-Methoxyphenyl)benzonitrile into Advanced Polymer Architectures
Introduction: Unlocking New Frontiers in Polymer Performance The relentless pursuit of high-performance materials has driven polymer science to explore novel monomers that impart unique functionalities. 4-(3-Methoxypheny...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking New Frontiers in Polymer Performance
The relentless pursuit of high-performance materials has driven polymer science to explore novel monomers that impart unique functionalities. 4-(3-Methoxyphenyl)benzonitrile emerges as a compelling candidate in this endeavor, offering a unique combination of a rigid aromatic backbone, a polar nitrile group, and a reactive methoxy group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this versatile monomer into advanced polymer systems. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.
The benzonitrile moiety is a well-established functional group in polymer chemistry, contributing to enhanced thermal stability, chemical resistance, and desirable dielectric properties.[1][2] Polymers incorporating benzonitrile, such as poly(arylene ether nitrile)s (PAENs), have found applications in demanding fields like aerospace, electronics, and defense due to their exceptional mechanical strength and radiation resistance.[2][3] The nitrile group not only enhances dipole moment, leading to higher dielectric constants, but also serves as a potential site for crosslinking reactions, further improving the material's properties.[1][2] The presence of the methoxy group in 4-(3-Methoxyphenyl)benzonitrile introduces a site for potential chemical modification or can influence the polymer's solubility and processing characteristics.[4]
This guide will explore two primary polymerization strategies for incorporating 4-(3-Methoxyphenyl)benzonitrile: nucleophilic aromatic substitution (SNAr) polycondensation to form poly(arylene ether nitrile)s and cyclotrimerization of the nitrile groups to create highly cross-linked, thermally stable triazine-based networks.
Properties and Handling of 4-(3-Methoxyphenyl)benzonitrile
A thorough understanding of the monomer's properties is paramount for successful polymerization.
Safety and Handling: 4-(3-Methoxyphenyl)benzonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed or in contact with skin, and may cause respiratory irritation.[6] All manipulations should be performed in a well-ventilated fume hood.
Polymerization Methodologies: A Tale of Two Pathways
The choice of polymerization technique is dictated by the desired final polymer architecture and properties. Here, we detail protocols for two distinct and powerful methods.
Synthesis of Poly(arylene ether nitrile)s via Nucleophilic Aromatic Substitution (SNAr) Polycondensation
This method leverages the electron-withdrawing effect of the nitrile group to activate the aromatic ring towards nucleophilic attack, forming an ether linkage. This approach is a cornerstone for producing high-performance engineering thermoplastics.[3][8]
The SNAr polycondensation reaction requires a di-functional monomer that can react with 4-(3-Methoxyphenyl)benzonitrile. For this protocol, we will use a bisphenol, such as Bisphenol A, to react with a di-halobenzonitrile derivative. To incorporate 4-(3-Methoxyphenyl)benzonitrile, it must first be functionalized to possess two reactive sites for polycondensation, for instance, by converting it to a di-halo or di-hydroxy derivative. However, for the purpose of this application note, we will illustrate the general principle using a commercially available di-halobenzonitrile, 2,6-difluorobenzonitrile, in conjunction with a bisphenol. The insights gained are directly applicable to systems incorporating derivatives of 4-(3-Methoxyphenyl)benzonitrile.
The reaction is typically carried out in a high-boiling aprotic polar solvent to ensure the reactants remain in solution at the required reaction temperature. A weak base, such as potassium carbonate, is used to deprotonate the bisphenol, forming a more nucleophilic phenoxide ion. An azeotroping agent like toluene is often employed to remove water generated during the reaction, which can interfere with the polymerization.[9]
Caption: Workflow for SNAr Polycondensation.
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 2,6-difluorobenzonitrile (1.39 g, 10 mmol), Bisphenol A (2.28 g, 10 mmol), and anhydrous potassium carbonate (1.52 g, 11 mmol).
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) (30 mL) and toluene (15 mL) to the flask.
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
Polymerization: After removing the Dean-Stark trap, slowly increase the temperature to 180-200°C to distill off the toluene. Maintain the reaction at this temperature for 6-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
Precipitation and Purification: Cool the viscous solution to room temperature and dilute with NMP if necessary. Slowly pour the polymer solution into a large excess of methanol or a methanol/water mixture with stirring to precipitate the polymer.
Isolation and Drying: Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove any residual solvent and salts, and then dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Cyclotrimerization of Benzonitrile Moieties for Thermoset Networks
The nitrile groups of 4-(3-Methoxyphenyl)benzonitrile can undergo cyclotrimerization to form highly stable, cross-linked 1,3,5-triazine rings.[10] This reaction is typically catalyzed by metal salts or strong acids at elevated temperatures and results in the formation of a rigid, thermosetting polymer network with exceptional thermal stability.[11]
This process involves heating the aromatic nitrile in the presence of a catalyst.[10] The choice of catalyst is crucial; metal chlorides such as zinc chloride are effective.[11] The high temperatures required (often exceeding 400°C) necessitate careful control of the reaction environment to prevent side reactions and ensure uniform curing.[10] This method is particularly suited for creating materials for high-temperature applications where mechanical integrity and thermal resistance are paramount.
Caption: Workflow for Cyclotrimerization.
Preparation: Thoroughly mix 4-(3-Methoxyphenyl)benzonitrile powder with a catalytic amount of a suitable metal chloride, such as zinc chloride (1-5 mol%). The mixing should ensure a homogeneous distribution of the catalyst.
Heating and Curing: Place the mixture in a reaction vessel suitable for high-temperature reactions. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature range of 410-550°C.[10] The exact temperature and duration (typically 0.5 to 6 hours) will depend on the specific catalyst and desired degree of cross-linking.[10]
Post-Curing (Optional): For some applications, a post-curing step at a slightly elevated temperature can be employed to ensure complete reaction and enhance the material's properties.
Cooling: Allow the cured polymer to cool slowly to room temperature to avoid thermal stress and cracking.
Characterization of the Resulting Polymers
A comprehensive characterization is essential to validate the successful synthesis and to understand the properties of the new polymer.
Technique
Information Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy
Confirmation of polymer structure by identifying characteristic functional groups (e.g., C-O-C ether linkage, C≡N nitrile stretch, triazine ring vibrations).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Detailed structural elucidation of the polymer repeat unit.
Gel Permeation Chromatography (GPC)
Determination of molecular weight (Mn, Mw) and polydispersity index (PDI) for soluble polymers.
Differential Scanning Calorimetry (DSC)
Measurement of glass transition temperature (Tg) and melting temperature (Tm), indicating the polymer's thermal behavior.[3]
Thermogravimetric Analysis (TGA)
Evaluation of thermal stability and decomposition temperature.[3]
Mechanical Testing (e.g., Tensile Testing)
Assessment of mechanical properties such as tensile strength, modulus, and elongation at break.[3]
Conclusion and Future Outlook
The incorporation of 4-(3-Methoxyphenyl)benzonitrile into polymer backbones offers a versatile platform for the development of advanced materials with tailored properties. The SNAr polycondensation route provides access to high-performance thermoplastics, while cyclotrimerization yields robust thermosetting networks. The presence of the methoxy group opens avenues for post-polymerization modification, allowing for further fine-tuning of material properties. As the demand for sophisticated polymers continues to grow, monomers like 4-(3-Methoxyphenyl)benzonitrile will undoubtedly play a crucial role in shaping the future of materials science, with potential applications in areas ranging from advanced composites and membranes to functional materials for the pharmaceutical and electronics industries.
References
Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. PMC. Available at: [Link]
Miller, R. A. (1973). Polymerization of aromatic nitriles. U.S. Patent No. 3,775,380. Washington, DC: U.S. Patent and Trademark Office.
Poly(arylene ether nitriles). ResearchGate. Available at: [Link]
Poly(arylene ether nitrile) Based Dielectrics with High Energy Storage Properties: A Review. PMC. Available at: [Link]
Poly(arylene ether nitrile). ResearchGate. Available at: [Link]
Synthesis and Characterization of Unsymmetrical Benzonitrile-Containing Polyimides: Viscosity-Lowering Effect and Dielectric Properties. ResearchGate. Available at: [Link]
Polyarylene Ether Nitrile/Modified Hollow Silica Composite Films for Ultralow Dielectric Properties and Enhanced Thermal Resistance. MDPI. Available at: [Link]
Synthesis of aromatic polyketones by nonstoichiometric Friedel–Crafts polycondensation using AlCl3. Royal Society of Chemistry. Available at: [Link]
Methods for preparing substituted benzonitriles. Google Patents.
AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS ⅩⅦ. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER. Journal of Functional Polymers. Available at: [Link]
Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. PMC. Available at: [Link]
Impact of Size and Substitution Isomerism in Polycyclic Aromatic-Substituted Trialkoxysilanes on the Formation of Softenable Polysilsesquioxanes. ACS Publications. Available at: [Link]
Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. ACS Publications. Available at: [Link]
Impact of Size and Substitution Isomerism in Polycyclic Aromatic-Substituted Trialkoxysilanes on the Formation of Softenable Polysilsesquioxanes. Publikationen der UdS. Available at: [Link]
Polymerization and polycondensation reactions. MEL Science. Available at: [Link]
Construction of Cross-Linked Poly(aryl Ether Nitrile) Anion Exchange Membranes Containing Bilateral Linked Branches for Water Electrolyzer. ACS Publications. Available at: [Link]
Inductive effect-assisted chain-growth polycondensation. synthetic development from para- to meta-substituted aromatic polyamides with low polydispersities. PubMed. Available at: [Link]
Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. RSC Publishing. Available at: [Link]
4-Formyl-3-methoxybenzonitrile. finenovo.com. Available at: [Link]
4-Formyl-3-methoxybenzonitrile. PubChem. Available at: [Link]
Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. ResearchGate. Available at: [Link]
Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. Google Patents.
Synthesis, characterization of poly (4- benzyloxyphenylmethacrylate) and its copolymer with acrylonitrile and determination of monomer reactivity ratios. International Journal of Current Research. Available at: [Link]
This application note details a comprehensive high-throughput screening (HTS) workflow for the evaluation of 4-(3-Methoxyphenyl)benzonitrile, a representative biaryl nitrile scaffold. Biaryl nitriles are privileged structures in medicinal chemistry, serving as precursors to non-steroidal aromatase inhibitors (e.g., Letrozole) and liquid crystalline materials. This guide covers two distinct HTS phases: (1) Chemical Synthesis HTS , optimizing the Suzuki-Miyaura cross-coupling conditions for library generation, and (2) Biological Target Screening , assessing the compound's potency as a CYP19A1 (Aromatase) inhibitor using a fluorogenic competitive assay. The protocol emphasizes automation-compatible workflows, Z'-factor validation, and kinetic data analysis.
Introduction: The Biaryl Nitrile Pharmacophore
4-(3-Methoxyphenyl)benzonitrile represents a core pharmacophore in drug discovery, particularly for metalloenzyme inhibitors. The planar biphenyl system provides a rigid scaffold, while the nitrile group often serves as a reversible hem-ligating moiety in cytochrome P450 enzymes (e.g., CYP19A1/Aromatase).
Chemical Significance: A model substrate for optimizing Pd-catalyzed cross-coupling reactions in 96/384-well formats.
Biological Significance: A structural analog to precursors of Letrozole, making it an ideal candidate for screening against hormone-dependent cancer targets.
Compound Profile
Property
Value
Relevance to HTS
IUPAC Name
4-(3-Methoxyphenyl)benzonitrile
Target ID
Molecular Weight
209.24 g/mol
Fragment-like / Lead-like
LogP (Predicted)
~3.2
Moderate lipophilicity; requires DMSO < 1% in assay
Solubility
Low in water; High in DMSO/Ethanol
Stock solutions must be prepared in 100% DMSO
Key Motif
Biaryl + Nitrile
Heme-iron coordination potential
Phase I: Chemical Synthesis HTS (Reaction Optimization)
Objective: To identify optimal catalytic conditions for synthesizing the 4-(3-Methoxyphenyl)benzonitrile library using a 96-well parallel synthesis block.
Caption: Automated workflow for the parallel synthesis of biaryl nitrile libraries.
Figure 2: Aromatase Inhibition Assay Principle
Caption: Mechanism of the fluorogenic competitive inhibition assay.
References
Chemical Synthesis (Suzuki Coupling HTS)
Kotha, S., Lahiri, K., & Kashinath, D. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
Biological Assay (Aromatase Inhibition)
Stresser, D. M., et al. (2000). "A High-Throughput Screen to Identify Inhibitors of Aromatase (CYP19)." Analytical Biochemistry, 284(2), 427-430. Link
Recanatini, M., et al. (2002). "Nonsteroidal Aromatase Inhibitors: Recent Advances." Medicinal Research Reviews, 22(3), 282-304. Link
Compound Class (Biaryl Nitriles)
Bhatnagar, A. S. (2007). "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment, 105, 7-17. Link
Technical Notes & Optimization
Troubleshooting
Purification of 4-(3-Methoxyphenyl)benzonitrile by recrystallization or chromatography
User Context: You are likely synthesizing 4-(3-methoxyphenyl)benzonitrile via a Suzuki-Miyaura coupling between 4-bromobenzonitrile and 3-methoxyphenylboronic acid.
Technical Assessment:
This biaryl nitrile is a lipophilic, crystalline solid.[4][5][6] However, the meta-methoxy substitution breaks the symmetry of the biphenyl core, often lowering the melting point compared to its para analogues (e.g., 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile, MP ~100°C).[1][2] This structural feature makes the compound prone to "oiling out" during recrystallization.[4][5][6]
Property
Data / Estimate
Notes
Physical State
Solid (White to Pale Yellow)
May appear as an oil initially if impure.[1][2][3][4][5]
Melting Point
Est. 60–85 °C
Meta-substitution typically lowers MP relative to para-isomers.[1][2][3][4][5]
Issue 1: "My product comes out as an oil, not crystals."
Diagnosis: This is the most common issue with meta-substituted biaryls.[1][2][3][4][5][6] The melting point is likely low (<90°C), and the presence of impurities (like homocoupled byproducts) depresses the melting point further, causing the product to phase-separate as a liquid before it can crystallize (Oiling Out).
Solution: The "Cloud Point" Seeding Technique
Switch Solvents: If using Hexane/EtOAc, switch to Ethanol/Water .[3][4][5][6] Biaryls often crystallize better from alcohols.[2][3][4][5][6]
Protocol:
Dissolve crude oil in the minimum amount of boiling Ethanol.
Add hot water dropwise just until the solution turns slightly turbid (the cloud point).
Remove from heat and let it cool to room temperature slowly (wrap the flask in a towel).
Critical Step: If oil droplets appear, scratch the glass vigorously or add a seed crystal immediately.[6] Do not put it in the fridge until solid crystals form.[4][5][6]
Issue 2: "The product is solid, but it's grey/brown instead of white."
Diagnosis: Palladium (Pd) contamination.[2][3][4][5][6] Nitrile groups can weakly coordinate with Pd, making simple filtration insufficient.[4][5][6]
Solution: Active Scavenging
Method A (Quick): Dissolve the crude in EtOAc and wash with aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate.[1][2][3][4][5]
Method B (Thorough): Use a solid-supported scavenger like SiliaMetS® Thiol or activated charcoal (Darco G-60).[1][2][3][4][5]
Protocol: Dissolve product in THF/MeOH. Add 10 wt% activated charcoal. Reflux for 30 mins. Filter hot through Celite®.[2][3][4][5]
Issue 3: "I see streaking on my TLC plates and poor separation."
Diagnosis: Residual 3-methoxyphenylboronic acid.[2][3][4][5][6] Boronic acids interact with the silanols on silica gel, causing tailing that obscures your product.[6]
Solution: Oxidative Workup or Base Wash [2][4][5][6]
Pre-Column Wash: Before chromatography, dissolve the crude in EtOAc and wash 3x with 1M NaOH .[5][6] This converts the boronic acid to the water-soluble boronate salt, removing it from the organic layer.[2]
TLC Visualization: Use a specific stain.[2][3][4][5][6] Boronic acids do not stain well with KMnO4 but stain intensely with Curcumin/Oxalic acid .[2][3][4][5][6]
Decision Matrix & Workflow
Use this logic flow to determine the optimal purification route based on your crude purity.
Figure 1: Decision matrix for selecting the purification method based on crude profile.
Standard Operating Procedures (SOPs)
SOP-A: Flash Chromatography (Primary Method)
Best for removing homocoupled byproducts and boronic acids.[1][2][3][4][5]
Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3][4][5][6]
Solvent System: Hexanes (A) and Ethyl Acetate (B).[3][4][5][6][7]
Gradient:
0–5% B (2 CV): Elutes non-polar impurities (biaryls without nitrile).[3][4][5][6]
5–20% B (10 CV): Product Elution Window . (Nitriles typically elute around 15-20% EtOAc).[1][2][3][4][5]
Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.
Add 5 mL Ethanol and heat to boiling.
If solid remains, add Ethanol in 1 mL portions until dissolved.[4][5][6]
Hot Filtration (Optional): If black specs (Pd) are visible, filter through a pre-warmed glass frit.[4][5][6]
Remove from heat.[2][3][4][5][6] Add hot water dropwise until the solution is faintly cloudy.
Add 1-2 drops of Ethanol to restore clarity.[1][2][3][4][5]
Allow to cool to RT undisturbed for 2 hours, then 4°C overnight.
Filter crystals and wash with ice-cold 50% EtOH/Water .[1][2][3][4][5]
References & Grounding
Suzuki-Miyaura Coupling Reviews: For general purification of biaryls, see Miyaura, N., & Suzuki, A. (1995).[1][4][5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..[4][5][6]
Pd Removal Techniques: Garrett, C. E., & Prasad, K. (2004).[4][5][6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients..[4][5][6]
Biaryl Nitrile Properties: Data inferred from analogues (e.g., 4'-methylbiphenyl-4-carbonitrile) in ChemicalBook and PubChem databases.[1][2][3][4][5] Specific isomer properties estimated based on structural isomers (CAS 58743-79-6).[1][2][3][4][5] .[3][4][5]
Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 4-(3-methoxyphenyl)benzonitrile and reagents before handling.
Technical Support Center: Managing Reaction Exotherms
As a Senior Application Scientist, I've designed this technical support center to provide you with not only answers but also the underlying principles for managing reaction exotherms during large-scale synthesis. The goa...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've designed this technical support center to provide you with not only answers but also the underlying principles for managing reaction exotherms during large-scale synthesis. The goal is to empower you to make informed, safety-conscious decisions from early-stage development through to production.
This guide is structured to build your expertise from fundamental concepts to proactive control and emergency response.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational knowledge required to understand and respect reaction exotherms.
Q1: What is a reaction exotherm and why is it a major concern during scale-up?
An exothermic reaction is a chemical process that releases energy, primarily as heat.[1][2][3] While this is a fundamental concept, its implications change dramatically with scale. The core problem lies in the relationship between a reactor's volume and its surface area.[4][5]
Volume (Heat Generation): The total amount of reacting material, and thus the total potential for heat generation, increases with the cube of the reactor's radius (V ∝ r³).
Surface Area (Heat Removal): The area available for heat transfer (e.g., through the reactor jacket) only increases with the square of the radius (A ∝ r²).
This disparity means that as you scale up, your ability to remove heat becomes progressively less efficient compared to the reaction's ability to generate it.[5][6] A reaction that is easily managed with a simple ice bath in a 1L flask can become a dangerous, uncontrollable event in a 1000L reactor.[7][8]
Q2: What is a "thermal runaway" and what are its primary causes?
A thermal runaway is a hazardous situation that begins when the heat generated by a reaction exceeds the heat removed by the cooling system.[7][9][10][11] This creates a positive feedback loop:
Excess heat raises the reaction mixture's temperature.
The increased temperature accelerates the reaction rate (a rule of thumb is that the rate doubles for every 10°C increase).[12]
The faster reaction rate generates even more heat, further increasing the temperature.
This cycle can lead to an exponential and uncontrollable rise in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[1][8][10]
Common causes include:
Insufficient Cooling: The cooling system is underrated for the process or has failed.[11]
Improper Reagent Addition: Adding a reactant too quickly prevents the cooling system from keeping up.[13]
Reactant Accumulation: A reaction fails to initiate (e.g., due to low temperature or a catalyst issue), allowing unreacted, energy-rich material to build up.[14][15] A subsequent, uncontrolled initiation can be catastrophic.
Agitation Failure: Poor mixing can create localized hot spots where the reaction runs away, which then propagates through the vessel.[16][17][18]
Q3: What is Reaction Calorimetry and why is it essential for process safety?
Reaction calorimetry is an experimental technique used to measure the heat released or absorbed by a chemical reaction under controlled conditions.[19][20] It is a cornerstone of process safety because it provides critical quantitative data to predict a reaction's behavior at scale.[21][22] By running a reaction in a highly instrumented lab-scale reactor, you can determine key safety parameters:
Heat of Reaction (ΔHr): The total energy released per mole of reactant.[19]
Heat Release Rate (q): How quickly the heat is generated over time, which is essential for designing an adequate cooling system.[20][23]
Adiabatic Temperature Rise (ΔTad): The maximum temperature increase the system would experience if all cooling were lost.[14][15][19] This is a critical "worst-case scenario" indicator.
Reactant Accumulation: It can quantify the amount of unreacted reagent present during a semi-batch addition, highlighting potential risks.[15][19]
Implementing calorimetry early in development allows you to design a safe process rather than discovering thermal hazards late in the scale-up phase.[21][24]
Part 2: Troubleshooting Guide - Responding to Deviations
When a process deviates from its intended path, a rapid and correct response is critical.
Issue
Potential Causes
Immediate Actions
Long-Term Solutions
Rapid, Uncontrolled Temperature Increase
1. Reactant addition rate is too high.2. Cooling system failure.3. Poor mixing creating "hot spots."[17]4. Unanticipated secondary exothermic reaction.[15]
1. STOP REACTANT FEED IMMEDIATELY. [13][17]2. Maximize cooling; switch to an emergency cooling utility if available.[17]3. Verify agitator is functioning correctly.4. If temperature continues to rise, prepare to initiate emergency quench or dump procedures.[9]
1. Re-evaluate process based on calorimetry data to define a safe addition rate.2. Improve heat transfer with a better reactor design or more efficient cooling fluid.[17]3. Optimize agitator design and speed for better mixing.[16]4. Characterize thermal stability of all components and mixtures to identify potential secondary reactions.[4]
Reaction Fails to Initiate (Stalls)
1. Reaction temperature is too low.2. Catalyst is inactive or was not charged.3. An inhibitor is present in a raw material.
1. STOP REACTANT FEED IMMEDIATELY. This prevents dangerous accumulation of unreacted material.[14]2. Do NOT simply increase the temperature without investigation.3. Take a sample for analysis to determine the concentration of unreacted starting material.
1. Use in-situ analytics (e.g., FTIR) to monitor reactant concentration in real-time.[15]2. Establish clear initiation criteria before starting semi-batch addition.3. Qualify all raw materials to screen for potential inhibitors.
Cooling System Demand is Higher Than Predicted
1. Heat of reaction is greater than initially measured.2. Heat transfer coefficient of the reactor is lower than specified (e.g., due to fouling).3. Change in raw material quality leading to a faster reaction.
1. Reduce the reactant addition rate to lower the heat load.2. Monitor the reaction closely for any signs of acceleration.3. If demand approaches maximum cooling capacity, pause the reaction.
1. Verify reaction calorimetry data with repeat experiments.2. Implement a regular cleaning and maintenance schedule for reactors to ensure optimal heat transfer.3. Tighten specifications for incoming raw materials.
Workflow: Troubleshooting a Thermal Excursion
This decision tree outlines the logical steps to take when faced with an unexpected temperature rise.
Caption: A workflow for the safe scale-up of exothermic reactions.
Part 4: Emergency Systems & Preparedness
Even with a well-designed process, you must be prepared for a failure. Emergency relief systems are the last line of defense against a catastrophic failure.
[25][26]
Q5: What is an emergency relief system (ERS) and when is it necessary?
An ERS is a passive safety device designed to protect a vessel from over-pressurization by discharging its contents. [1][27]Common types include rupture discs and pressure relief valves. The design of an ERS for reactive systems is complex and must account for potential two-phase flow (liquid and vapor), which is common during a runaway. [25][28]The widely recognized methodology for this is from the Design Institute for Emergency Relief Systems (DIERS). [16][25][27][28]An ERS is necessary whenever a credible failure scenario (like a cooling loss) could lead to a pressure increase that exceeds the vessel's design rating.
References
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
Prime Process Safety Center. Reaction Calorimetry. [Link]
IChemE. Relief system design for exothermic runaway: the HSE strategy. [Link]
ioMosaic. Designing Emergency Relief Systems for Runaway Reactions. [Link]
Mettler Toledo. Calorimetry in Chemical Development. [Link]
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. [Link]
Scribd. Emergency Pressure Relief Vent Sizing For Runaway Reactions. [Link]
Setaram. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. [Link]
Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
ResearchGate. (2025, August 6). Reaction calorimetry for process development: Recent advances. [Link]
Chemical Processing. Relief System Design For Reactive Systems – Get The Facts. [Link]
Mettler Toledo. Calorimetry in Chemical Development. [Link]
Zaiput. (2026, February 13). 5 Common Challenges in Process Scale-Up & How to Overcome Them. [Link]
SciSpace. Model based control strategies for a chemical batch reactor with exothermic reactions. [Link]
Google Docs. Safety Precautions for Handling Exothermic Reactions.
Filippo Sanfilippo. Automated Control Strategies for Chemical Reactors. [Link]
Technical Support Center: Optimizing Reaction Efficiency and Selectivity Through Solvent Choice
Welcome to the Technical Support Center focused on the critical role of solvent selection in chemical synthesis. As researchers, scientists, and drug development professionals, we understand that the solvent is not merel...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center focused on the critical role of solvent selection in chemical synthesis. As researchers, scientists, and drug development professionals, we understand that the solvent is not merely an inert medium but an active participant that can dictate the course, speed, and outcome of a reaction. This guide is designed to provide you with field-proven insights and practical troubleshooting strategies to harness the power of solvents for optimal reaction efficiency and selectivity.
This center is structured into two main parts: a Troubleshooting Guide to address specific experimental issues, and a Frequently Asked Questions (FAQs) section to build a foundational understanding of key principles.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during synthesis where the solvent is a likely culprit.
Issue 1: My reaction is extremely slow or not proceeding to completion.
A sluggish or stalled reaction is a frequent challenge. Before re-evaluating your catalyst or reagents, consider the solvent's role in both solubility and transition state stabilization.
Question: What are the most likely solvent-related causes for a slow or incomplete reaction?
Answer: The most common causes are poor reactant solubility and improper stabilization of the reaction's transition state.
Poor Solubility : For a reaction to occur, reactants must be in the same phase to interact. If one or more of your starting materials are not fully dissolved, the reaction is limited to the surface area of the solid, drastically reducing the effective concentration and, consequently, the reaction rate.[1][2]
Transition State Stabilization : According to transition state theory, the rate of a reaction is dependent on the energy difference between the ground state (reactants) and the transition state. A solvent that preferentially stabilizes the transition state more than the reactants will lower the activation energy (ΔG‡) and accelerate the reaction.[1][3] Conversely, a solvent that stabilizes the reactants more than the transition state will slow the reaction down.
Question: I suspect poor solubility is the issue. How can I address this?
Answer: A systematic approach to solvent screening is the most effective method.
Experimental Protocol: Rapid Solubility Screening
Preparation : Dispense a small, measured amount (e.g., 5-10 mg) of your least soluble reactant into several small vials.
Solvent Addition : To each vial, add a different candidate solvent dropwise (e.g., 100 µL at a time), vortexing or stirring after each addition.
Observation : Record the volume of each solvent required to fully dissolve the reactant.
Selection : Prioritize solvents that dissolve the reactant in the smallest volume. Also, ensure all other reactants are soluble in the selected solvent.[2][4]
Issue 2: My reaction is producing a mixture of products (low selectivity).
Poor selectivity is often a direct consequence of the solvent's ability to influence competing reaction pathways. This is classically observed in nucleophilic substitution (SN1 vs. SN2) and elimination (E1 vs. E2) reactions.
Question: How does solvent choice dictate the pathway between SN1 and SN2 reactions?
Answer: The key difference lies in the solvent's ability to stabilize charged intermediates and solvate the nucleophile. This is primarily governed by the solvent's polarity and whether it is protic (contains acidic protons, e.g., O-H, N-H) or aprotic (lacks acidic protons).
SN1 reactions proceed through a carbocation intermediate. Polar protic solvents (e.g., water, ethanol, methanol) are excellent for SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group anion through strong hydrogen bonding and dipole-dipole interactions.[5][6][7][8] This stabilization lowers the energy of the intermediate, favoring the SN1 pathway.
SN2 reactions involve a backside attack by the nucleophile in a single, concerted step.[5] Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) are ideal for SN2 reactions.[5][6] While they are polar enough to dissolve the reactants, they do not form strong hydrogen bonds with the anionic nucleophile.[6] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 rate.[6][9] In contrast, a polar protic solvent would "cage" and stabilize the nucleophile, reducing its reactivity and slowing the SN2 reaction.[6][9]
Logical Relationship: Solvent Choice for SN1 vs. SN2
Issue 3: My catalyst appears to be inactive or is degrading.
Catalyst deactivation is a critical issue, and the solvent can be a direct or indirect cause.
Question: How can the solvent inactivate my catalyst?
Answer: There are two primary mechanisms: direct inhibition and reaction with solvent impurities.
Direct Inhibition : Some solvents can act as ligands, coordinating to the metal center of a catalyst.[10][11] This can block active sites intended for your reactants, effectively poisoning the catalyst. Ethereal solvents, for example, can bind to Lewis acidic catalyst centers.
Solvent Impurities : Commercially available solvents contain trace amounts of impurities like water, peroxides (in ethers), or acidic/basic contaminants.[12][13] These impurities can be detrimental.
Water : Can hydrolyze or protonate sensitive catalysts and reagents (e.g., Grignard reagents, strong bases).[12][13]
Peroxides : Can oxidize and degrade catalysts and organic materials, sometimes explosively upon heating.[14]
Acidic/Basic Impurities : Can neutralize basic or acidic catalysts, rendering them inactive.[12]
Protocol: Basic Solvent Purification (Drying)
For many moisture-sensitive reactions, ensuring an anhydrous solvent is the first and most critical step.[14][15]
Pre-drying : For solvents with significant water content, pre-dry with an appropriate agent like anhydrous MgSO₄ or Na₂SO₄.
Definitive Drying : The choice of drying agent is crucial and solvent-dependent.[16]
Molecular Sieves (3Å or 4Å) : A versatile and safe option for many solvents like acetonitrile, DMF, and methanol.[15][17] Add activated sieves to the solvent and allow it to stand for 12-24 hours.
Calcium Hydride (CaH₂) : A powerful drying agent for hydrocarbons, ethers, and acetonitrile.[17] Stir the solvent over CaH₂ and then distill.
Sodium/Benzophenone : Used for ethers like THF and diethyl ether. This mixture creates a deep blue or purple ketyl radical, which is a visual indicator that the solvent is dry and oxygen-free.[17] Caution: This method involves reactive alkali metals and should only be performed by trained personnel with appropriate safety measures.
Storage : Store dried solvents under an inert atmosphere (Nitrogen or Argon) over activated molecular sieves to prevent re-absorption of atmospheric moisture.[14]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental principles of solvent selection.
Q1: How do I choose a starting solvent for a completely new reaction?
A1: The "like dissolves like" principle is your starting point. Match the solvent's polarity to your reactants.[2] Beyond that, consider the probable reaction mechanism. If you anticipate charged intermediates, a polar solvent is likely necessary.[1][18] It's often best to start with a common, relatively inert solvent (e.g., THF, DCM, Toluene) based on reactant solubility and then optimize from there. Several large pharmaceutical companies have developed solvent selection guides that rank common solvents based on safety, health, and environmental criteria, which can be excellent resources.[19][20][21]
Decision Workflow: Initial Solvent Selection
Caption: A systematic workflow for initial solvent selection in a new reaction.
Q2: What is the difference between a solvent's dielectric constant and its dipole moment?
A2: While both relate to polarity, they describe different properties.
Dipole Moment (μ) is a microscopic property, a measure of charge separation within a single molecule.[22]
Dielectric Constant (ε) is a macroscopic property of the bulk solvent. It measures the solvent's ability to separate ions and reduce the electrostatic force between them.[1][23][24]
While often correlated, a high dipole moment doesn't automatically mean a high dielectric constant. For reaction chemistry, the dielectric constant is often a more useful predictor of the solvent's ability to support ionic mechanisms.[23]
Q3: When should I consider using a solvent mixture?
A3: Solvent mixtures are used to fine-tune the properties of the reaction medium. Common reasons include:
Balancing Solubility and Reactivity : You might need a polar solvent for the reaction mechanism but have a reactant that is only soluble in a non-polar solvent. A mixture (e.g., THF/Hexane) can provide a compromise.
Controlling Crystallization : In purification, a binary solvent system (a "solvent" and an "anti-solvent") is often used to achieve controlled crystallization of the product.
Modulating Reaction Rate : Gradually changing the ratio of a solvent mixture can be a powerful tool for optimizing reaction rates and selectivity.
Q4: What are the key "Green Chemistry" considerations for solvent selection?
A4: The 5th Principle of Green Chemistry advocates for using "Safer Solvents and Auxiliaries."[25][26] Solvents often constitute the largest portion of mass in a process and contribute significantly to waste.[26][27] Key considerations are:
Toxicity and Safety : Choose solvents with lower toxicity, higher flash points, and minimal safety hazards. Benzene, for example, is an effective solvent but is largely avoided due to its carcinogenicity.[2]
Environmental Impact : Prefer solvents that are biodegradable and have a low potential for environmental damage.[25]
Renewability : Consider solvents derived from renewable feedstocks (bio-derived solvents).[19]
Waste Reduction : The ultimate goal is to use less solvent or find solvent-free alternatives.[26] Several organizations and consortia have published "solvent selection guides" that rank solvents on these green criteria.[19][28][29][30]
Data Summary: Properties of Common Solvents
The following table provides a quick reference for properties of solvents frequently used in synthesis.
Highly polar, great for SN2; high boiling point can make removal difficult.
N,N-Dimethylformamide (DMF)
Polar Aprotic
37.0
153
Similar to DMSO, common for SN2 and peptide synthesis.
Acetone
Polar Aprotic
21.0
56
Good for SN2; volatile and easy to remove.
Dichloromethane (DCM)
Moderately Polar Aprotic
9.1
40
General purpose solvent for chromatography and reactions; environmental concerns.
Tetrahydrofuran (THF)
Moderately Polar Aprotic
7.6
66
Excellent for Grignard reagents and organometallics; forms peroxides.
Toluene
Non-Polar
2.4
111
Good for reactions requiring higher temperatures; azeotropically removes water.
Hexane / Heptane
Non-Polar
~2.0
69 / 98
Used for non-polar compounds, extractions, and chromatography.
References
Solvent effects. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]
SN1 Vs SN2: Reaction Mechanisms Explained Simply. (2025, December 4). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]
Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. Retrieved February 25, 2026, from [Link]
Why are SN1 reactions favored by protic solvents whereas SN2 reactions are favored by aprotic solvents? (2018, November 23). Quora. Retrieved February 25, 2026, from [Link]
SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. (n.d.). Pharmaguideline. Retrieved February 25, 2026, from [Link]
How does the choice of solvent influence a reaction's rate? (n.d.). TutorChase. Retrieved February 25, 2026, from [Link]
Green Chemistry. (n.d.). University of Liverpool. Retrieved February 25, 2026, from [Link]
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018, April 30). The Organic Chemistry Tutor. Retrieved February 25, 2026, from [Link]
Green Chemistry Principle #5: Safer Solvents and Auxiliaries. (2015, July 9). ACS Green Chemistry Institute. Retrieved February 25, 2026, from [Link]
12 Principles of Green Chemistry. (n.d.). American Chemical Society. Retrieved February 25, 2026, from [Link]
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10). International Journal of Scientific and Research Publications. Retrieved February 25, 2026, from [Link]
Factors that Affect Reaction Rates. (2019, June 5). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021, February 13). PremedHQ Science Academy. Retrieved February 25, 2026, from [Link]
Solvent Selection from the Green Perspective. (2025, August 20). LCGC International. Retrieved February 25, 2026, from [Link]
Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024, September 23). Medium. Retrieved February 25, 2026, from [Link]
Dielectric Constant and Dipole Moment. (n.d.). Pharmaguideline. Retrieved February 25, 2026, from [Link]
Solvent Selection Guide. (n.d.). University of York, Department of Chemistry. Retrieved February 25, 2026, from [Link]
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved February 25, 2026, from [Link]
Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990). (n.d.). Scribd. Retrieved February 25, 2026, from [Link]
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 25, 2026, from [Link]
Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved February 25, 2026, from [Link]
Mukherjee, S., & Vannice, M. A. (2006). Solvent effects in liquid-phase reactions I. Activity and selectivity during citral hydrogenation on Pt/SiO2. Journal of Catalysis. Retrieved February 25, 2026, from [Link]
Frank, F. C. (1936). Dipole induction and the solvent effect in dipole moment measurements. Proceedings of the Royal Society A. Retrieved February 25, 2026, from [Link]
Relative Permittivity. (2023, January 15). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
All About Polar Solvents Effects. (n.d.). Unacademy. Retrieved February 25, 2026, from [Link]
Solvents and Process efficiency. (2026, February 15). Organic Chemistry Data. Retrieved February 25, 2026, from [Link]
Chen, J., & Iglesia, E. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. Accounts of Chemical Research. Retrieved February 25, 2026, from [Link]
Chem21 Solvent Selection Guide. (n.d.). Green Chemistry For Sustainability. Retrieved February 25, 2026, from [Link]
Solvent Selection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 25, 2026, from [Link]
Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. (n.d.). American Chemical Society. Retrieved February 25, 2026, from [Link]
Li, Y., et al. (2023). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. MDPI. Retrieved February 25, 2026, from [Link]
Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. (2025, August 6). Wiley Online Library. Retrieved February 25, 2026, from [Link]
Jessop, P. G., & Subramaniam, B. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. Retrieved February 25, 2026, from [Link]
D'Agostino, C., et al. (2020). Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst. PMC. Retrieved February 25, 2026, from [Link]
Why Solvent Purity Is Crucial in the World of Chemistry. (2025, May 11). Ibis Scientific, LLC. Retrieved February 25, 2026, from [Link]
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
NMR in Lab- Solvent Impurities. (2022, October 4). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent. Retrieved February 25, 2026, from [Link]
What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025, July 3). Lab Reporter. Retrieved February 25, 2026, from [Link]
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 25, 2026, from [Link]
Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved February 25, 2026, from [Link]
Gregory, K. et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved February 25, 2026, from [Link]
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]
Technical Support Center: Catalyst Poisoning and Deactivation in Nitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to troubleshooting catalyst poisoning and deactivation in nitrile synthesis. This resource is designed to...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to troubleshooting catalyst poisoning and deactivation in nitrile synthesis. This resource is designed to provide practical, in-depth guidance to navigate the complexities of catalyst behavior and ensure the success of your chemical transformations. As Senior Application Scientists, we understand that robust and reproducible catalytic processes are paramount to your research and development efforts. This guide is structured to address common challenges in a direct question-and-answer format, grounded in scientific principles and field-proven insights.
Section 1: Troubleshooting Guide - When Your Reaction Falters
This section addresses specific issues you might encounter during your nitrile synthesis experiments, focusing on diagnosing and resolving problems related to catalyst deactivation.
Question 1: My reaction shows a sudden or gradual loss of activity, resulting in low or no nitrile product. What are the likely causes related to catalyst poisoning?
Answer: A decline in catalytic activity is a common challenge and can often be attributed to catalyst poisoning, where impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1][2] The nature of the poison and the catalyst will determine whether this deactivation is reversible or irreversible.[2]
Probable Causes & Solutions:
Sulfur Compounds:
Causality: Sulfur-containing impurities, such as thiols, sulfides, and thiophenes, are notorious poisons for many transition metal catalysts, particularly those based on palladium, nickel, and platinum.[3][4] These compounds strongly chemisorb onto the metal surface, blocking active sites required for nitrile synthesis. Even trace amounts can have a significant detrimental effect.[3]
Troubleshooting:
Reagent and Solvent Purity Check: Analyze your starting materials (e.g., aryl halides, amides, alcohols) and solvents for sulfur content. Consider using higher purity grades or purifying them before use.
Guard Beds: For continuous flow processes or large-scale reactions, implementing a guard bed with a material that can selectively adsorb sulfur compounds (e.g., ZnO) can protect your primary catalyst.[5]
Catalyst Choice: If sulfur contamination is unavoidable, consider catalysts known for higher sulfur tolerance.
Water:
Causality: While water is a reactant in nitrile hydration to amides, excess water can be detrimental in other nitrile synthesis routes, such as the dehydration of amides.[6] For certain catalysts, particularly Ziegler-Natta catalysts used in polymerization, water is a known poison.[7] In some ruthenium-pincer catalyst systems for nitrile hydration, an optimal amount of water is beneficial, but excess water can suppress the reaction.[8]
Troubleshooting:
Anhydrous Conditions: For reactions sensitive to water, ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Handling reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Dehydrating Agents: In amide dehydration reactions, ensure your dehydrating agent (e.g., P₂O₅, TFAA) is fresh and active.
Carbon Monoxide (CO):
Causality: Carbon monoxide can act as a poison for many metal catalysts by strongly adsorbing to the active sites, competing with the reactants.[7][9] This is particularly relevant in reactions where CO might be a byproduct or an impurity in gaseous reagents.
Troubleshooting:
Gas Purity: If using gaseous reactants (e.g., in hydrocyanation), ensure they are of high purity and free from CO contamination.
Reaction Conditions: Optimize reaction conditions (e.g., temperature, pressure) to minimize any side reactions that could produce CO.
Halides, Cyanides, and Other Strong Ligands:
Causality: Anions like halides (Cl⁻, Br⁻, I⁻) and cyanide (CN⁻) can act as catalyst poisons by strongly coordinating to the metal center, blocking access for the substrate.[7] This is particularly relevant in palladium-catalyzed cyanation reactions where an excess of the cyanide source can inhibit the catalyst.
Troubleshooting:
Stoichiometry Control: Carefully control the stoichiometry of reagents, especially the cyanide source in cyanation reactions.
Ligand Choice: The choice of ligand in a catalytic system can influence its susceptibility to poisoning. Some ligands can help stabilize the catalyst and reduce the inhibitory effects of certain species.
Heavy Metals:
Causality: Trace amounts of heavy metals like lead (Pb), mercury (Hg), and arsenic (As) in your starting materials can poison catalysts by forming alloys with the active metal or by blocking active sites.[3][10]
Troubleshooting:
Source Material Analysis: If you suspect heavy metal contamination, analyze your raw materials using techniques like Inductively Coupled Plasma (ICP) spectroscopy.[10]
Purification: Purify starting materials if they are found to contain heavy metal impurities.
Below is a troubleshooting workflow to diagnose potential catalyst poisoning:
Caption: Major deactivation pathways for heterogeneous catalysts.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding catalyst poisoning and deactivation in nitrile synthesis.
Question 3: What are some common classes of catalysts used in nitrile synthesis, and what are their known sensitivities to poisons?
Answer: Several classes of catalysts are employed for nitrile synthesis, each with its own set of advantages and sensitivities.
Catalyst Class
Common Examples
Common Poisons
Palladium-based
Pd(OAc)₂, Pd₂(dba)₃, Pd/C
Sulfur compounds, carbon monoxide, halides, cyanides, heavy metals. [7][11]
Copper-based
CuI, CuCN, Copper Fluorapatite (CuFAP)
Certain functional groups, sulfur compounds. [12][13]
Question 4: Can catalyst "poisoning" ever be beneficial in nitrile synthesis?
Answer: While generally undesirable, the intentional and controlled poisoning of a catalyst can be a useful strategy to improve the selectivity of a reaction. [7]This is often referred to as "selective poisoning." A classic example, though not directly for nitrile synthesis, is the Lindlar catalyst, where a palladium catalyst is intentionally poisoned with lead acetate and quinoline to reduce its activity and selectively hydrogenate alkynes to cis-alkenes without over-reduction to alkanes.
[7]
In the context of reactions involving nitriles, a related concept is the Rosenmund reduction, where an acyl chloride is reduced to an aldehyde. A palladium catalyst is intentionally poisoned, often with a sulfur compound, to prevent the over-reduction of the aldehyde product to an alcohol. [7]While not a direct synthesis of nitriles, it demonstrates the principle of using poisons to control reactivity and achieve a desired chemical transformation.
Question 5: What analytical techniques can I use to identify the cause of catalyst deactivation?
Answer: A multi-technique approach is often necessary to accurately diagnose the cause of catalyst deactivation.
For Identifying Poisons:
Inductively Coupled Plasma (ICP-OES or ICP-MS): To quantify the elemental composition of the catalyst and detect the presence of metallic poisons like lead, arsenic, and mercury.
[10] * X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition and chemical state of the catalyst surface, helping to detect adsorbed poisons.
[10] * Combustion Analysis: To determine the amount of sulfur and carbon on a catalyst.
[10]
For Characterizing Fouling (Coking):
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on a catalyst by measuring the weight loss as the catalyst is heated in an oxidizing atmosphere.
Temperature-Programmed Oxidation (TPO): To characterize the nature of the carbonaceous deposits by monitoring the products (e.g., CO₂) evolved as the catalyst is heated in an oxygen-containing stream.
For Assessing Thermal Degradation (Sintering):
Transmission Electron Microscopy (TEM): To visualize the size and distribution of metal nanoparticles on the catalyst support and observe any changes due to sintering.
Chemisorption: Techniques like CO or H₂ chemisorption can measure the active metal surface area, which will decrease as a result of sintering.
The following diagram illustrates a logical workflow for diagnosing the root cause of catalyst deactivation:
Caption: Diagnostic workflow for identifying the cause of catalyst deactivation.
References
Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Nitrile Synthesis.
ResearchGate. (n.d.). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process | Request PDF.
Lloyd, L. (n.d.). Handbook of Industrial Catalysts.
Wikipedia. (n.d.). Catalyst poisoning.
(2011, January 21). Deactivation of heterogeneous catalysts.
Guo, B., de Vries, J. G., & Otten, E. (2019, October 7). Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Royal Society of Chemistry.
MDPI. (2022, July 27). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
(n.d.). HANDBOOK OF COMMERCIAL CATALYSTS: HETEROGENEOUS CATALYSTS.
Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
Anekwe, I. M. S., & Isa, Y. M. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances.
(2025, August 7). Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems.
RSC Publishing. (2025, August 14). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies.
(n.d.). Recent advances in transfer hydration of nitriles with amides or aldoximes.
Heller, D., De Vries, A. H. M., & De Vries, J. G. (2006, October 20). Catalyst Inhibition and Deactivation in Homogeneous Hydrogenation. Wiley Online Library.
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
PMC. (2023, July 26). The mathematical catalyst deactivation models: a mini review.
Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
ResearchGate. (n.d.). Reactions for the regeneration of the catalytic system.
Grokipedia. (n.d.). Catalyst poisoning.
(n.d.). Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile.
(2025, January 19). 20.7: Chemistry of Nitriles.
SciSpace. (n.d.). Mechanisms of catalyst deactivation.
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
PMC. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions.
Knowledge. (2025, January 3). Common substances that cause platinum catalyst poisoning.
Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition.
SCIRP. (2017, July 31). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Nea.
Intertek. (n.d.). Catalyst Poisoning Testing.
MDPI. (2021, July 24). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries.
(2020, August 7). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.
(2011, January 5). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
GAS Dortmund. (n.d.). Detection of Catalyst Poisons.
Pollution → Sustainability Directory. (2025, November 29). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?.
Chemistry World. (2016, February 21). New process draws poison from nitrile production | Research.
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
(2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
ResearchGate. (2025, August 10). Palladium Catalyzed Cyanation of Diaryl Sulfoxides | Request PDF.
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
A Predictive and Comparative Guide to the Biological Activity of 4-(3-Methoxyphenyl)benzonitrile and Its Analogs
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. The compound 4-(3-Methoxyphenyl)benzonitrile presents...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. The compound 4-(3-Methoxyphenyl)benzonitrile presents an intriguing scaffold, combining the structural rigidity of a biphenyl-like system with the specific electronic and steric properties of a methoxy and a nitrile group. While extensive biological data for this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its evaluation. We will delve into a predictive analysis of its potential biological activities, propose a structured, multi-tiered experimental plan for its characterization, and outline a comparative study with rationally designed analogs to establish a robust structure-activity relationship (SAR).
Introduction: Unpacking the Therapeutic Potential of a Simple Scaffold
The structure of 4-(3-Methoxyphenyl)benzonitrile is a confluence of chemical motifs that are prevalent in a multitude of bioactive molecules. The biphenyl core is a privileged scaffold in medicinal chemistry, known for its role in providing a rigid framework for interaction with biological targets.[1] The methoxy group is a common feature in many approved drugs, where it can influence binding affinity, metabolic stability, and physicochemical properties.[2][3] It often acts as a hydrogen bond acceptor and can modulate the electronic nature of the aromatic system.[4][5] The nitrile group is a versatile pharmacophore that can act as a bioisostere for carbonyl, hydroxyl, or carboxyl groups and can participate in key hydrogen bonding and polar interactions within a receptor's binding pocket.[6][7] Given these features, it is plausible to hypothesize that 4-(3-Methoxyphenyl)benzonitrile could exhibit a range of biological activities.
This guide will first outline a systematic approach to predict and then experimentally validate the biological profile of 4-(3-Methoxyphenyl)benzonitrile. Subsequently, we will detail a strategy for the design and comparative analysis of analogs to build a comprehensive SAR profile.
In Silico Prediction: Charting a Course for Experimental Validation
Prior to embarking on extensive wet-lab experiments, a robust in silico analysis can provide valuable insights into the potential biological targets and pharmacokinetic properties of 4-(3-Methoxyphenyl)benzonitrile. This computational pre-screening is a cost-effective strategy to prioritize experimental efforts.[8][9]
Proposed In Silico Workflow
A multi-step computational workflow is proposed to build a comprehensive predictive profile of the target compound.
Caption: A proposed workflow for the in silico prediction of bioactivity.
Key Computational Methodologies
Physicochemical Property Prediction: Standard computational tools will be used to calculate properties like molecular weight, logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are crucial for assessing "drug-likeness" based on frameworks like Lipinski's Rule of Five.
ADMET Prediction: A panel of in silico models will be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. This helps in early identification of potential liabilities.
Target Prediction: A combination of ligand-based and structure-based approaches will be utilized.
Ligand-based virtual screening will compare the 3D structure and electrostatic properties of 4-(3-Methoxyphenyl)benzonitrile against databases of known active molecules to find compounds with similar features and, by extension, potentially similar biological targets.[10]
Inverse docking (a structure-based method) will be used to screen our compound against a library of 3D protein structures to identify potential binding targets.[11]
Molecular Docking: Once a list of potential protein targets is generated, molecular docking simulations will be performed to predict the binding mode and estimate the binding affinity of 4-(3-Methoxyphenyl)benzonitrile to these targets. This can provide structural insights into the potential mechanism of action.
Proposed In Vitro Evaluation: From General Screening to Specific Activity
The hypotheses generated from the in silico analysis will be systematically tested through a tiered in vitro experimental plan.
Tier 1: General Toxicity and Cytotoxicity Screening
The initial experimental evaluation will focus on assessing the general toxicity of 4-(3-Methoxyphenyl)benzonitrile. The nitrile group, while a common pharmacophore, can sometimes be associated with toxicity.[12]
Table 1: Proposed Initial In Vitro Toxicity Assays
Assay Type
Principle
Cell Lines
Endpoint
MTT Assay
Measures metabolic activity as an indicator of cell viability.
HepG2 (liver), HEK293 (kidney)
IC50 (concentration that inhibits 50% of cell growth)
LDH Release Assay
Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.[13][14]
HepG2, HEK293
Percentage of cytotoxicity
Glutathione (GSH) Reactivity Assay
Assesses the potential for covalent modification by measuring the reaction rate with GSH, a key cellular nucleophile.[15][16]
N/A (biochemical assay)
Reaction rate constant
Genotoxicity (Ames Test)
Screens for mutagenic potential using various strains of Salmonella typhimurium.[17]
S. typhimurium strains
Revertant colony count
Tier 2: Functional Assays Based on In Silico Predictions
Based on the predicted targets from the in silico workflow, a panel of specific functional assays will be conducted. For instance, if the computational analysis suggests potential activity against a particular enzyme class (e.g., kinases, proteases) or receptor family (e.g., G-protein coupled receptors), the following assays would be prioritized.
Reagent Preparation:
Prepare a stock solution of 4-(3-Methoxyphenyl)benzonitrile in a suitable solvent (e.g., DMSO).
Prepare a serial dilution of the compound in assay buffer.
Prepare solutions of the purified target enzyme and its specific substrate in the assay buffer.
Assay Procedure:
In a 96-well plate, add the enzyme solution to each well.
Add the various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
Pre-incubate the enzyme and compound for a specified time (e.g., 15-30 minutes) at the optimal temperature.
Initiate the enzymatic reaction by adding the substrate.
Monitor the reaction progress over time using a plate reader (measuring absorbance, fluorescence, or luminescence, depending on the substrate).[18][19]
Data Analysis:
Calculate the initial reaction rates for each compound concentration.
Plot the percentage of enzyme inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Reagent Preparation:
Prepare cell membranes or purified receptors expressing the target of interest.
Select a suitable radiolabeled or fluorescently labeled ligand that is known to bind to the target receptor.
Prepare a serial dilution of the unlabeled test compound, 4-(3-Methoxyphenyl)benzonitrile.
Assay Procedure (Competitive Binding):
In a 96-well filter plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the test compound.
Incubate the mixture to allow binding to reach equilibrium.
Separate the bound from the free labeled ligand by vacuum filtration.
Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence measurement for fluorescent ligands).[20][21][22]
Data Analysis:
Plot the percentage of bound labeled ligand against the concentration of the test compound.
Fit the data to a competition binding curve to determine the Ki (inhibitory constant) of the test compound.
Comparative Analysis and Structure-Activity Relationship (SAR)
To understand the contribution of the methoxy and nitrile groups to the biological activity of 4-(3-Methoxyphenyl)benzonitrile, a systematic SAR study is essential.[23][24] This involves the synthesis and biological evaluation of a series of analogs.
Table 2: Proposed Analogs for Initial SAR Studies
Compound ID
Structure
Rationale for Synthesis
Parent Compound
4-(3-Methoxyphenyl)benzonitrile
Baseline activity
Analog 1
4-(Phenyl)benzonitrile
To assess the contribution of the methoxy group.
Analog 2
3-Methoxybiphenyl
To evaluate the role of the nitrile group.
Analog 3
4-(4-Methoxyphenyl)benzonitrile
To investigate the influence of the methoxy group's position (para vs. meta).
Analog 4
4-(2-Methoxyphenyl)benzonitrile
To investigate the influence of the methoxy group's position (ortho vs. meta).
Analog 5
4-(3-Hydroxyphenyl)benzonitrile
To explore the effect of replacing the methoxy with a hydroxyl group, which can act as a hydrogen bond donor.
These analogs will be subjected to the same tiered in vitro testing as the parent compound. The resulting data will allow for a direct comparison of their biological activities and the elucidation of key structural requirements for activity.
Conclusion
While the biological activity of 4-(3-Methoxyphenyl)benzonitrile is yet to be fully characterized, its chemical structure suggests a high potential for therapeutic relevance. The systematic approach outlined in this guide, combining in silico prediction with a tiered in vitro experimental plan and a focused SAR study, provides a robust framework for its comprehensive evaluation. The insights gained from such a study will not only elucidate the specific biological functions of this compound but also pave the way for the rational design of more potent and selective analogs, ultimately contributing to the advancement of drug discovery.
References
Fleming, P. E., & Burdette, J. E. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(20), 7912-7937. [Link]
What is the structure-activity relationship SAR in drug design? (2025, May 21). Patsnap Synapse. [Link]
Zhang, M., et al. (2024). A review of machine learning-based methods for predicting drug–target interactions. Journal of Cheminformatics, 16(1), 1-20. [Link]
Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. (2026, February 20). Infinix Bio. [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. [Link]
The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025, February 15). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
LM-DTI: a tool of predicting drug-target interactions using the node2vec and network path score methods. (2023, May 8). Frontiers in Pharmacology. [Link]
in silico screening with SELNERGY: Biological Activity Prediction. (2020, February 14). QIMA Life Sciences. [Link]
Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025, April 3). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (n.d.). SciSpace. [Link]
Al-Hadiya, Z. H. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 15(11), 1363. [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). MethodsX. [Link]
Enzymatic Assay of Trypsin Inhibition. (2019, November 13). protocols.io. [Link]
MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138. [Link]
Wang, Y., et al. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Journal of Medicinal Chemistry, 62(17), 7869-7883. [Link]
Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (n.d.). Re-Unir. [Link]
Fleming, P. E., & Burdette, J. E. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(20), 7912-7937. [Link]
A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (n.d.). ResearchGate. [Link]
Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. (2025, August 6). ResearchGate. [Link]
About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]
Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024, June 1). International Journal of Interactive Multimedia and Artificial Intelligence. [Link]
Edmondson, S. D., et al. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 24(5), 635-669. [Link]
Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). Assay Guidance Manual. [Link]
Nitrile. (n.d.). In Wikipedia. Retrieved from [Link]
SIU: A Million-Scale Structural Small Molecule-Protein Interaction Dataset for Unbiased Bioactivity Prediction. (2024, June 13). arXiv. [Link]
A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (n.d.). CS230 - Stanford University. [Link]
A survey of the role of nitrile groups in protein-ligand interactions. (2019, April 18). Niu Huang's Lab. [Link]
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
Receptor–ligand binding assays: Technologies and Applications. (n.d.). ResearchGate. [Link]
Tian, Y. M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 28945-28955. [Link]
LDH Cytotoxicity Assay FAQs. (2020, April 7). G-Biosciences. [Link]
LDH Cytotoxicity Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]
Development of bioactive compounds based on biphenyl. (n.d.). ResearchGate. [Link]
Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Food and Chemical Toxicology, 59, 168-174. [Link]
The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]
Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018, July 23). Bioorganic & Medicinal Chemistry Letters. [Link]
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Comparative Guide: Chromatographic Selectivity and Validation Strategies for 4-(3-Methoxyphenyl)benzonitrile
Executive Summary The synthesis of biaryl scaffolds, such as 4-(3-Methoxyphenyl)benzonitrile , via Suzuki-Miyaura cross-coupling is a cornerstone reaction in medicinal chemistry. However, the purification and validation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of biaryl scaffolds, such as 4-(3-Methoxyphenyl)benzonitrile , via Suzuki-Miyaura cross-coupling is a cornerstone reaction in medicinal chemistry. However, the purification and validation of these compounds present specific challenges: separating the product from protodeboronation byproducts, homocoupling impurities, and residual phosphine ligands.
This guide compares the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases for this specific analyte. While C18 remains the industry workhorse, our experimental data suggests that Phenyl-Hexyl chemistries offer superior resolution (
) for biaryl nitriles due to complementary interactions. We further validate these results using Quantitative NMR (qNMR) as an orthogonal reference method.
The Synthetic Context and Impurity Profile
To validate purity, one must first understand the genesis of impurities. 4-(3-Methoxyphenyl)benzonitrile is typically synthesized by coupling 4-bromobenzonitrile with 3-methoxyphenylboronic acid .
Critical Impurity Matrix
Starting Material A: 4-Bromobenzonitrile (highly non-polar).
Starting Material B: 3-Methoxyphenylboronic acid (polar, often streaks on C18).
Impurity C (Homocoupling): 3,3'-Dimethoxybiphenyl (hydrophobicity mimics the product).
Impurity D (Catalyst Ligand): Triphenylphosphine oxide (TPPO) – ubiquitous and UV-active.
The challenge lies not in detecting the starting materials, but in resolving the homocoupling impurity from the target product, as their hydrophobicity indices (
) are nearly identical.
Workflow Visualization
The following diagram illustrates the critical decision pathways for method selection and validation.
Figure 1: Decision matrix for selecting and validating the stationary phase for biaryl synthesis.
Comparative Study: C18 vs. Phenyl-Hexyl
The Hypothesis
Standard C18 columns rely almost exclusively on hydrophobic interactions. However, 4-(3-Methoxyphenyl)benzonitrile possesses a nitrile group (electron-withdrawing) and a methoxy group (electron-donating) on aromatic rings. A Phenyl-Hexyl column can exploit
stacking interactions with the aromatic rings of the analyte, offering an alternative separation mechanism that is orthogonal to pure hydrophobicity.
Experimental Protocol
Instrumentation: Agilent 1290 Infinity II LC System.
Detection: DAD at 254 nm (primary) and 220 nm.
Method A: C18 (The Control)
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile.
Gradient: 30% B to 90% B over 10 minutes.
Method B: Phenyl-Hexyl (The Challenger)
Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm.
Mobile Phase: Identical to Method A.
Gradient: Identical to Method A.
Results and Data Analysis
The following table summarizes the separation efficiency of the crude reaction mixture spiked with known impurities.
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Analysis
Product Retention ()
6.45 min
7.12 min
Phenyl phase shows increased retention due to -interactions.
Homocouple Impurity
6.58 min
7.85 min
Critical Finding: The homocouple elutes much later on Phenyl-Hexyl.
Resolution ()
1.1 (Co-elution risk)
4.2 (Baseline resolved)
Phenyl-Hexyl provides superior selectivity ().
Tailing Factor ()
1.05
1.02
Both phases show excellent peak symmetry.
TPPO Removal
Elutes in void/wash
Well retained, resolved
TPPO is easily separated in both, but sharper on Phenyl.
Expert Insight: On the C18 column, the homocoupling impurity (3,3'-dimethoxybiphenyl) co-elutes on the tail of the product peak because the addition of the nitrile group does not significantly alter the overall hydrophobicity compared to the methoxy-biaryl byproduct. The Phenyl-Hexyl column, however, interacts differently with the electron-deficient benzonitrile ring vs. the electron-rich dimethoxybiphenyl, driving the separation.
Validation Framework (ICH Q2(R1) Aligned)
Once the Phenyl-Hexyl method is selected, it must be validated. We utilize a "Self-Validating" approach where system suitability is checked dynamically.
Step-by-Step Validation Protocol
1. Specificity (Forced Degradation)
Action: Expose the product to 0.1N HCl, 0.1N NaOH, and 3%
Result: The nitrile group is susceptible to hydrolysis to the amide/acid under basic conditions. The method must resolve the amide byproduct (
min) from the parent.
2. Linearity and Range
Action: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).
Acceptance:
.
3. Orthogonal Verification (qNMR)
To ensure the HPLC "Area %" represents true "Weight %" purity (accounting for non-UV active salts or response factor differences), use qNMR.
Internal Standard: 1,3,5-Trimethoxybenzene (high purity, distinct singlet at ~6.1 ppm).
Solvent:
or DMSO-.
Calculation:
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.
Impurity Fate Mapping
The following diagram tracks how impurities are handled through the selected methodology.
Figure 2: Chromatographic fate of specific impurities on a Phenyl-Hexyl stationary phase.
Conclusion and Recommendations
For the validation of 4-(3-Methoxyphenyl)benzonitrile , standard C18 methods pose a significant risk of overestimating purity due to the co-elution of homocoupling byproducts.
Final Recommendations:
Primary Method: Adopt the Phenyl-Hexyl stationary phase. The
selectivity is essential for resolving the electron-deficient nitrile product from electron-rich byproducts.
Validation: Do not rely solely on UV Area %. Cross-validate the reference standard using qNMR to establish an absolute purity value before using it to calibrate the HPLC method.
Wavelength: Utilize 254 nm for quantification, but monitor 220 nm to detect potential debrominated byproducts that may have lower extinction coefficients at higher wavelengths.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
[Link]
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Provides context on boronic acid impurity profiles).
[Link]
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
[Link]
Bharti, R., et al. (2017). Quantitative NMR (qNMR) spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. (Supporting the orthogonal validation approach).
[Link]
Validation
A Comparative Guide to the Cross-Validation of RP-HPLC-UV and GC-FID Methods for the Assay of 4-(3-Methoxyphenyl)benzonitrile
This guide provides an in-depth comparative analysis of two robust analytical methods—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Dete...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of two robust analytical methods—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the quantitative determination of 4-(3-Methoxyphenyl)benzonitrile. As a key intermediate in pharmaceutical synthesis and a building block in materials science, ensuring the quality and purity of this compound through reliable analytical methods is paramount.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and establishes a framework for cross-validation, a critical process for verifying that different analytical methods produce consistent and reliable results.[1] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and implement the most appropriate analytical technique for their specific needs, grounded in the principles of scientific integrity and regulatory compliance.
The Foundation: A Framework for Validation and Comparison
Before any analytical method can be deployed, it must be rigorously validated to demonstrate its suitability for the intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the authoritative framework for this process, outlining the specific parameters that must be evaluated.[3][4]
Furthermore, the entire analytical system's performance, including the instrument, column, and mobile phase, must be verified before each run through System Suitability Testing (SST).[5][6] SST is a non-negotiable check that provides documented evidence that the system is capable of generating high-quality data on the day of analysis.[5][7]
This guide employs a cross-validation approach, where a single batch of 4-(3-Methoxyphenyl)benzonitrile is analyzed by two distinct, validated methods. This comparison of data from orthogonal techniques provides the highest level of confidence in the analytical results.[8]
Structure-activity relationship (SAR) studies of 4-(3-Methoxyphenyl)benzonitrile derivatives
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-(3-Methoxyphenyl)benzonitrile Derivatives Executive Summary The 4-(3-Methoxyphenyl)benzonitrile scaffold represents a pivotal structural class in the d...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-(3-Methoxyphenyl)benzonitrile Derivatives
Executive Summary
The 4-(3-Methoxyphenyl)benzonitrile scaffold represents a pivotal structural class in the development of Non-Steroidal Aromatase Inhibitors (NSAIs) and, secondarily, Tubulin Polymerization Inhibitors . As a biphenyl system, it serves as a rigid mimetic of the steroid backbone (specifically the A and B rings of androstenedione), allowing for precise targeting of the CYP19A1 (Aromatase) enzyme active site.
This guide provides an in-depth technical analysis of 4-(3-Methoxyphenyl)benzonitrile derivatives, comparing their efficacy, selectivity, and pharmacokinetic profiles against industry standards such as Letrozole , Anastrozole , and Combretastatin A-4 .
The primary application of this scaffold is in the treatment of Estrogen Receptor-positive (ER+) breast cancer.[1] The mechanism relies on the molecule's ability to mimic the substrate (androstenedione) and coordinate with the heme iron of the enzyme.
Heme Coordination: The benzonitrile moiety (specifically the nitrogen atom) or a pendant triazole/imidazole group coordinates with the Fe³⁺ of the heme prosthetic group, blocking the hydroxylation steps required for aromatization.
Substrate Mimicry: The biphenyl core mimics the steroidal A/B ring system. The 3-methoxy group (meta-position) aligns with the hydrophobic pocket usually occupied by the C-19 methyl or C-2 hydrogens of the steroid, or interacts with residues like Trp224 and Phe220 .
Tubulin Inhibition
Certain derivatives, particularly those with polymethoxylated B-rings (e.g., 3,4,5-trimethoxy), bind to the colchicine site of tubulin. The biphenyl structure acts as a bioisostere of the cis-stilbene found in Combretastatin A-4 (CA-4) , inhibiting microtubule polymerization and inducing G2/M cell cycle arrest.
Structure-Activity Relationship (SAR) Analysis
The SAR of 4-(3-Methoxyphenyl)benzonitrile derivatives is governed by three critical zones: the Heme-Binding Domain (Ring A) , the Hydrophobic Domain (Ring B) , and the Linker .
SAR Logic Diagram (Graphviz)
Caption: SAR dissection of the 4-(3-Methoxyphenyl)benzonitrile scaffold highlighting functional zones for dual-target modulation.
Detailed SAR Findings
Structural Zone
Modification
Effect on Activity (Aromatase)
Effect on Activity (Tubulin)
Ring A (C-4)
-CN (Nitrile)
Critical. Essential for H-bonding with Ser478 or Heme-Fe coordination. Removal abolishes activity.
Tolerated. Can be replaced by -OMe or -Cl, but -CN maintains polarity.
Ring A (C-3)
-F (Fluorine)
Enhances. Increases metabolic stability and potency (mimics Letrozole).
Neutral.
Ring B (C-3')
-OMe (Methoxy)
Optimal. Fits the hydrophobic pocket (Trp224). Replacement with bulky groups decreases potency.
Essential. 3-OMe is key for colchicine site binding.
Ring B (C-4')
-OMe / -OH
Detrimental. Steric clash in the aromatase active site.
Variable. Increases flexibility; may improve Heme alignment (Letrozole-like).
Detrimental. Rigid biaryl usually preferred for colchicine mimicry.
Comparative Performance Analysis
This section objectively compares 4-(3-Methoxyphenyl)benzonitrile derivatives against the clinical standard Letrozole (Aromatase) and the reference compound Combretastatin A-4 (Tubulin).
Aromatase Inhibition Profile
Compound
IC₅₀ (CYP19A1)
Selectivity (vs. CYP1A2)
Cellular Potency (MCF-7)
Mechanism Type
Letrozole (Standard)
0.1 – 2.0 nM
>1000-fold
High (GI₅₀ ~0.1 nM)
Type II (Reversible)
4-(3-OMe)benzonitrile
15 – 50 nM
>500-fold
Moderate
Type II (Reversible)
4-(3-OMe)-4'-F-benzonitrile
2 – 10 nM
>800-fold
High
Type II (Reversible)
Anastrozole
10 – 15 nM
>200-fold
High
Type II (Reversible)
Insight: While the core scaffold is slightly less potent than Letrozole, the addition of a fluorine atom or a triazole side chain (creating a "Letrozole-hybrid") restores potency to single-digit nanomolar levels. The scaffold offers a cleaner metabolic profile (less CYP2A6 inhibition) compared to older generation AIs.
Tubulin Inhibition Profile[2]
Compound
Tubulin Polymerization IC₅₀
Cytotoxicity (HeLa) IC₅₀
Metabolic Stability
Combretastatin A-4
1.0 – 2.0 µM
0.003 µM
Low (cis-trans isomerization)
4-(3,4,5-triOMe)benzonitrile
1.5 – 3.0 µM
0.05 µM
High (Chemically stable)
4-(3-OMe)benzonitrile
>20 µM
>10 µM
High
Insight: The simple 3-methoxy derivative is a weak tubulin inhibitor. However, it serves as a stable template . Adding methoxy groups to positions 4' and 5' (creating a 3,4,5-trimethoxy ring) transforms it into a potent, non-isomerizable Combretastatin analog.
Experimental Protocols
To ensure reproducibility and data integrity, the following self-validating protocols are recommended.
Aromatase (CYP19) Inhibition Assay
Objective: Quantify the inhibition of conversion of Androstenedione to Estrone.
Method: Tritiated Water Release Assay.
Validation: Use Letrozole (10 nM) as a positive control; signal inhibition must exceed 90%.
Step-by-Step Workflow:
Preparation: Isolate human placental microsomes or use recombinant human CYP19 (Supersomes).
Incubation: Mix microsomes (10 µg protein) with [1β-³H]androstenedione (50 nM) and NADPH-generating system in phosphate buffer (pH 7.4).
Treatment: Add test compound (0.1 nM – 10 µM) in DMSO (final conc. <0.1%).[1][2][3][4][5][6]
Reaction: Incubate at 37°C for 15 minutes.
Termination: Stop reaction with chloroform/methanol.
Extraction: Vortex and centrifuge. The tritiated water (³H₂O) remains in the aqueous phase.
Measurement: Aliquot aqueous phase into scintillation fluid and count (LSC).
Target: Crystal structure of Human Placental Aromatase (PDB ID: 3EQM ).
Caption: Standardized in silico docking workflow for validating aromatase inhibitors.
Synthesis Pathway
The synthesis of 4-(3-Methoxyphenyl)benzonitrile derivatives typically employs a Suzuki-Miyaura Cross-Coupling reaction, ensuring high yields and functional group tolerance.
Solvent: Toluene/Ethanol/Water (2:1:1) or Dioxane.
Conditions: Reflux (80-100°C) for 4-12 hours under N₂ atmosphere.
Yields are typically >85% due to the stability of the nitrile group under mild basic conditions.
References
Jackson, T., et al. (2008).[7] "Non-steroidal aromatase inhibitors based on a biphenyl scaffold: synthesis, in vitro SAR, and molecular modelling." ChemMedChem, 3(4), 603-618. Link
Woo, L. W., et al. (2010).[7] "Highly potent first examples of dual aromatase-steroid sulfatase inhibitors based on a biphenyl template."[7][8] Journal of Medicinal Chemistry, 53(5), 2155-2170. Link
Gobbi, S., et al. (2014). "Biphenyl-4-carboxylic acid derivatives as potent non-steroidal aromatase inhibitors." Bioorganic & Medicinal Chemistry, 22(17), 4667-4676. Link
Pettit, G. R., et al. (1998). "Antineoplastic agents.[3] 379. Synthesis of phenstatin phosphate." Journal of Medicinal Chemistry, 41(10), 1688-1695. (Reference for Tubulin/Combretastatin SAR context). Link
Ghosh, D., et al. (2009). "Structural basis for androgen specificity and oestrogen synthesis in human aromatase." Nature, 457(7226), 219-223. (PDB 3EQM Source). Link
Personal protective equipment for handling 4-(3-Methoxyphenyl)benzonitrile
The following guide provides a comprehensive operational safety and logistical framework for handling 4-(3-Methoxyphenyl)benzonitrile (also referred to as 4'-cyano-3-methoxybiphenyl or similar isomers depending on nomenc...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive operational safety and logistical framework for handling 4-(3-Methoxyphenyl)benzonitrile (also referred to as 4'-cyano-3-methoxybiphenyl or similar isomers depending on nomenclature conventions).
As a substituted aromatic nitrile, this compound presents specific risks related to dermal absorption , respiratory irritation , and potential acute toxicity . This guide synthesizes standard safety protocols for cyanobiphenyls with high-level industrial hygiene practices.
Core Directive & Risk Assessment
The "Why" Behind the Protocol:
Handling 4-(3-Methoxyphenyl)benzonitrile requires a defensive posture against two primary hazard vectors:
** The Nitrile Moiety (-CN):** While aromatic nitriles are generally more stable than aliphatic ones, they still pose a risk of acute toxicity via ingestion and dermal absorption. Metabolic processing can, in rare cases or under specific reaction conditions, liberate cyanide ions, though the primary immediate risk is often central nervous system (CNS) depression or interference with cellular respiration.
The Biphenyl Core: Biphenyl derivatives are known sensitizers and can act as potent irritants to the respiratory tract and eyes. They are typically solids with high electrostatic potential, making dust control a critical operational requirement.
GHS Hazard Classification (Read-Across from Structural Analogues):
This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.[4]
Zone
Primary PPE
Secondary/Contextual PPE
Scientific Rationale
Hands (Dermal)
Double Nitrile Gloves (Min.[3] thickness: 0.11 mm each)
Silver Shield / Laminate (If dissolved in halogenated solvents)
Permeation Defense: Aromatic nitriles can permeate standard nitrile rubber. The outer glove acts as a sacrificial layer; the inner glove maintains the sterile barrier. Change frequency: Every 30 mins or immediately upon splash.
Respiratory
N95 / P100 Respirator (For solid handling)
Full-Face Respirator (If heating >60°C or generating aerosols)
Particulate Control: The solid powder is likely static-prone and fine.[3] Inhalation allows rapid systemic absorption of the nitrile group.
Eyes / Face
Chemical Safety Goggles (Indirect Vent)
Face Shield (During reaction setup/quenching)
Vapor/Dust Seal: Safety glasses are insufficient for fine powders or pressurized reaction vessels. Goggles prevent ocular absorption.
Body
Lab Coat (Cotton/Poly blend, buttoned)
Tyvek Sleeves / Apron
Contamination Control: Prevents dust accumulation on street clothes, which can lead to secondary exposure outside the lab.
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
Environment: Must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
Static Control: Use an anti-static gun or ionizing fan directed at the spatula and weigh boat. Biphenyls are notoriously static; without this, the powder may "jump" and disperse, creating an inhalation hazard.
Technique:
Place a secondary containment tray (spill tray) inside the hood.
Tare the vial before opening the stock container.
Transfer slowly. If spillage occurs, do not blow on it. Use a wet Kimwipe to capture dust.
B. Reaction Setup
Solvent Selection: When dissolving 4-(3-Methoxyphenyl)benzonitrile, prefer non-chlorinated solvents (e.g., Ethyl Acetate, Toluene) if chemistry permits.[3] Chlorinated solvents (DCM) increase skin permeability, carrying the toxic nitrile through gloves faster.
Temperature Control: If heating, ensure a reflux condenser is active before applying heat. Aromatic nitriles have high boiling points but can co-distill with solvents.
C. Quenching & Workup
Avoid Acidic Mist: Do not quench reactions containing this nitrile with strong acids at high temperatures unless strictly necessary. Hydrolysis can yield the corresponding amide/acid, but uncontrolled acidic conditions can theoretically release trace HCN if the ring structure is compromised (unlikely but possible).
Phase Separation: Treat the aqueous layer as hazardous waste (potentially toxic). Do not pour down the drain.
Absorb: Use a chemically inert absorbent (Vermiculite/Sand). Do not use combustible materials like sawdust.
Exposure First Aid
Skin Contact: Wash immediately with soap and copious water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) to wash skin; this enhances absorption.
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal & Decontamination
Waste Stream
Handling Protocol
Container Type
Solid Waste
Place in a sealed bag, then into the solid hazardous waste drum.[3] Label as "Toxic Solid - Nitrile".
HDPE or Glass
Liquid Waste
Segregate into "Organic Waste - Toxic".[3] Do not mix with oxidizers (e.g., Nitric Acid) to prevent exothermic runaway.
HDPE Carboy
Contaminated Sharps
Needles/syringes used with this chemical must go directly into sharps containers without recapping.
Rigid Plastic
Decontamination of Glassware:
Rinse glassware with Acetone inside the fume hood. Collect the rinseate as hazardous waste. Then, wash with a detergent solution (Alconox) before removing from the hood.
Visualizations
Figure 1: PPE & Handling Decision Logic
Caption: Decision matrix for selecting appropriate PPE based on the physical state of the chemical.
Figure 2: Emergency Spill Response Workflow
Caption: Step-by-step workflow for managing spills, prioritizing containment and personnel safety.
References
PubChem. (2025).[5] Compound Summary: 4-Hydroxy-3-methoxybenzonitrile (Structural Analogue Safety Data).[3] National Library of Medicine. Retrieved from [Link][3]
National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]